7-Bromo-1H-pyrazolo[4,3-C]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFRKKWUAVZXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725588 | |
| Record name | 7-Bromo-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256821-58-5 | |
| Record name | 7-Bromo-1H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1H-pyrazolo[4,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound belonging to the pyrazolopyridine family. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a promising core for the development of various therapeutic agents.[1][2] The pyrazolo[4,3-c]pyridine core, in particular, has been explored for its potential as carbonic anhydrase inhibitors.[3] This technical guide provides a comprehensive overview of the known chemical properties, spectral data, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature.[4] While extensive experimental data is not widely available in the public domain, the following table summarizes its key chemical and physical properties based on information from chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [4][5] |
| Molecular Weight | 198.02 g/mol | [5] |
| CAS Number | 1256821-58-5 | [5] |
| Appearance | Solid | [4] |
| Boiling Point | 357.5 ± 22.0 °C at 760 mmHg | [4] |
| Purity | ≥97% | [4][5] |
| Storage | Store at room temperature | [4] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is limited in publicly accessible literature. The following provides an overview of expected and available spectral information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR spectra for the specific [4,3-c] isomer are not available in the cited search results. However, analysis of related pyrazolopyridine structures can provide an estimation of expected chemical shifts. It is crucial for researchers to perform their own NMR analysis for structural confirmation and purity assessment.
Mass Spectrometry (MS)
While experimental mass spectra are not provided in the search results, predicted mass-to-charge ratios for various adducts are available. The primary fragmentation patterns of related heterocyclic compounds often involve the loss of small molecules and characteristic isotopic patterns for bromine-containing fragments should be observable.
Reactivity and Stability
The reactivity of this compound is largely dictated by the pyrazolopyridine core and the bromo substituent. The pyridine ring is generally susceptible to nucleophilic substitution, particularly when activated. The bromo group can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, making it a versatile handle for further chemical modifications and the synthesis of more complex molecules. The stability of the compound is reported to be sufficient for storage at room temperature.[4]
Experimental Protocols
A detailed, experimentally verified synthesis protocol for this compound is not explicitly available in the provided search results. The available protocols are for the isomeric 7-Bromo-1H-pyrazolo[4,3-b]pyridine. Researchers interested in the synthesis of the [4,3-c] isomer would need to consult specialized synthetic chemistry literature or develop a synthetic route based on established methods for the formation of the pyrazolo[4,3-c]pyridine scaffold.
A general synthetic approach to pyrazolo[3,4-c]pyridines has been described, which could potentially be adapted. This involves the protection of the pyrazole nitrogen, followed by functionalization at various positions of the bicyclic system. Specifically, selective metalation and cross-coupling reactions have been employed to introduce substituents at different positions of the pyrazolo[3,4-c]pyridine core.
To illustrate a potential synthetic logic, the following workflow is proposed based on general strategies for constructing pyrazolopyridine systems.
Caption: A generalized synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Specific biological activity data for this compound is not extensively documented in the available literature. However, the broader class of pyrazolo[4,3-c]pyridines has been investigated for various therapeutic applications. Notably, derivatives of this scaffold have been synthesized and evaluated as carbonic anhydrase inhibitors.[3] Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications in conditions such as glaucoma, epilepsy, and certain types of cancer.
The structural similarity of the pyrazolo[4,3-c]pyridine core to purines suggests that it could potentially interact with a wide range of biological targets, including kinases and other ATP-binding proteins.[1] Further research is required to elucidate the specific biological activities and potential mechanisms of action of this compound.
The potential interaction of pyrazolo[4,3-c]pyridine derivatives with carbonic anhydrase suggests a role in pH regulation and ion transport-related signaling pathways. A simplified diagram illustrating the potential involvement in such a pathway is presented below.
Caption: Potential signaling pathway modulation by this compound.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While there is a need for more comprehensive experimental characterization of its chemical and physical properties, the available information suggests its utility in medicinal chemistry, particularly in the development of enzyme inhibitors. The bromo-substituent provides a reactive handle for further molecular elaboration, enabling the exploration of a broad chemical space. Future research efforts should focus on detailed spectroscopic analysis, the development of robust synthetic protocols, and the systematic evaluation of its biological activity to fully unlock the potential of this promising heterocyclic scaffold.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1256821-58-5 [sigmaaldrich.com]
- 5. This compound 97% | CAS: 1256821-58-5 | AChemBlock [achemblock.com]
An In-depth Technical Guide to the Synthesis of 7-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 7-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the construction of the 1H-pyrazolo[4,3-c]pyridine core, followed by regioselective bromination. This document outlines the experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic route.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed through a two-step sequence:
-
Step 1: Synthesis of 1H-pyrazolo[4,3-c]pyridine. This step involves a nucleophilic aromatic substitution reaction between 3-aminopyrazole and 2-chloropyridine, followed by an intramolecular cyclization to form the fused heterocyclic system.
-
Step 2: Bromination of 1H-pyrazolo[4,3-c]pyridine. The synthesized pyrazolo[4,3-c]pyridine core is then subjected to electrophilic bromination using N-Bromosuccinimide (NBS) to introduce a bromine atom at the 7-position.
The overall synthetic scheme is depicted below.
In-Depth Technical Guide: Characterization of 7-Bromo-1H-pyrazolo[4,3-c]pyridine (CAS Number 1256821-58-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-1H-pyrazolo[4,3-c]pyridine, identified by CAS number 1256821-58-5, is a heterocyclic organic compound. Its structure, featuring a fused pyrazole and pyridine ring system with a bromine substituent, positions it as a valuable building block in medicinal chemistry and drug discovery. The pyrazolopyridine scaffold is a known pharmacophore found in various biologically active molecules, particularly as kinase inhibitors. This technical guide provides a summary of the currently available characterization data for this compound.
Chemical and Physical Properties
Based on information from commercial suppliers, the fundamental properties of this compound are summarized in the table below. It is important to note that while a boiling point is listed, it is often a predicted value and may not have been experimentally determined.
| Property | Value | Source |
| CAS Number | 1256821-58-5 | N/A |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₆H₄BrN₃ | |
| Molecular Weight | 198.02 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 357.5 ± 22.0 °C at 760 mmHg |
Spectroscopic Data
A reported synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine provided the following characterization data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.89 (br. s., 1H), 8.40 - 8.51 (m, 1H), 8.32 - 8.40 (m, 1H), 7.71 (d, J=4.80 Hz, 1H).[1]
-
Mass Spectrometry (MS): [M+H]⁺ found at 197.9.[1]
It is crucial to emphasize that this data is for an isomer and the spectral characteristics of this compound will differ.
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not detailed in the available literature. However, a synthetic route for the related isomer, 7-bromo-1H-pyrazolo[4,3-b]pyridine, has been described and may serve as a foundational methodology for chemists.[1]
Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine (Isomer): [1]
This synthesis involves a multi-step process starting from N-(4-bromo-2-methylpyridin-3-yl)acetamide. The key steps include:
-
Reaction of the starting material with potassium acetate and acetic anhydride in toluene.
-
Addition of isopentyl nitrite and heating the reaction mixture.
-
Workup with ethyl acetate and water.
-
Purification by silica column chromatography.
A patent describing the synthesis of another related compound, 3-bromo-1H-pyrazolo[3,4-c]pyridine-7(6H)-one, suggests alternative synthetic strategies that could potentially be adapted.
Biological Activity and Signaling Pathways
The broader class of pyrazolopyridine derivatives has attracted significant interest in drug discovery, particularly as kinase inhibitors.[2] These compounds are often investigated for their potential in oncology and other therapeutic areas where kinase dysregulation is a key factor.
However, there is currently no specific biological activity data or identified signaling pathways directly associated with this compound in the public domain. Its structural similarity to known kinase inhibitors suggests that it may be a valuable scaffold for the development of novel therapeutic agents, but this would require experimental validation.
Experimental Workflow for Characterization
For researchers working with this compound, a typical workflow for full characterization would involve the following steps. This is a generalized protocol and may need to be adapted based on the specific properties of the compound.
References
Navigating the Solubility Landscape of 7-Bromo-1H-pyrazolo[4,3-c]pyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the solubility of 7-Bromo-1H-pyrazolo[4,3-c]pyridine, a key heterocyclic compound of interest in drug discovery and development. Recognizing the critical role of solubility in preclinical research, this document provides a comprehensive overview of available solubility information, detailed experimental protocols for its determination, and a logical workflow to guide researchers. This guide is intended for scientists and professionals in the pharmaceutical and biotechnology sectors.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from formulation to bioavailability. For this compound, a compound with significant potential in medicinal chemistry, a clear understanding of its solubility in various organic solvents is paramount. This guide consolidates the currently available qualitative solubility information and provides robust, standardized protocols for researchers to determine quantitative solubility, ensuring reliable and reproducible results.
Current Solubility Profile of this compound
Table 1: Summary of Available Solubility Data for this compound
| Solvent | Data Type | Source/Justification | Quantitative Data (mg/mL or mol/L) |
| Toluene | Qualitative | Used as a solvent in synthesis, suggesting some degree of solubility, particularly at elevated temperatures.[1] | Not Available |
| Ethyl Acetate | Qualitative | Employed as an extraction solvent, indicating good partitioning and likely moderate to high solubility.[1] | Not Available |
| Methanol | Qualitative | Used as a co-solvent in purification (eluent for column chromatography), suggesting solubility.[1] | Not Available |
| Dichloromethane (DCM) | Qualitative | Used as a co-solvent in purification (eluent for column chromatography), indicating solubility.[1] | Not Available |
| Dimethyl Sulfoxide (DMSO) | Inferred High | Commonly used for creating stock solutions for biological assays.[2][3][4] | Not Available |
Experimental Protocols for Solubility Determination
To empower researchers to generate crucial quantitative data, this section details two standard methodologies for solubility assessment: the Shake-Flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility, providing a measure of a compound's solubility when the dissolved and solid states are in equilibrium.[5][6]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Methanol, Ethanol, Acetonitrile, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the analytical range of the quantification method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.
Kinetic Solubility Assay
Kinetic solubility assays are rapid, high-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][4][7] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.
Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement
Procedure:
-
Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution of this compound into the wells of a 96-well plate. A serial dilution of the stock solution can be used to test a range of concentrations.
-
Buffer Addition: Rapidly add the aqueous buffer to each well to reach the final desired volume.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1 to 2 hours.
-
Detection of Precipitation: Measure the extent of precipitation in each well. This can be done by:
-
Nephelometry: Measuring the light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: Measuring the absorbance of the solution. A decrease in the apparent absorbance compared to a clear solution indicates precipitation.
-
-
Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no significant precipitation is observed.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for a researcher investigating the solubility of this compound.
Caption: A logical workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not yet extensively documented, this guide provides researchers with the necessary tools to generate this critical information. By following the detailed experimental protocols for both thermodynamic and kinetic solubility, drug development professionals can obtain reliable and reproducible data to inform formulation strategies, ensure the integrity of biological assays, and ultimately accelerate the journey of this promising compound from the laboratory to clinical applications.
References
- 1. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Pyrazolo[4,3-c]pyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the significant biological activities associated with the pyrazolo[4,3-c]pyridine core, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Carbonic Anhydrase Inhibition
Derivatives of the pyrazolo[4,3-c]pyridine scaffold have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. CAs are involved in numerous physiological and pathological processes, making them attractive therapeutic targets for various diseases, including glaucoma, epilepsy, and cancer.
Quantitative Data: Carbonic Anhydrase Inhibitory Activity
The inhibitory potency of pyrazolo[4,3-c]pyridine sulfonamides against various human (hCA) and bacterial carbonic anhydrase isoforms is summarized below. The data, presented as inhibition constants (Ki), showcases the high affinity and selectivity of these compounds.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1f | 58.8 | 6.6 | 458.4 | 34.5 |
| 1g | 66.8 | 25.4 | - | - |
| 1h | - | - | - | - |
| 1k | 88.3 | 5.6 | 421.5 | 68.4 |
| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 |
Table 1: Inhibitory activity (Ki) of selected pyrazolo[4,3-c]pyridine sulfonamides and the standard drug Acetazolamide (AAZ) against human carbonic anhydrase isoforms I, II, IX, and XII.[1]
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay
The determination of carbonic anhydrase inhibition is performed using a stopped-flow spectrophotometric assay.[2][3] This method measures the enzyme's ability to catalyze the hydration of CO2.
Principle: The assay monitors the pH change resulting from the CA-catalyzed hydration of CO2, which produces bicarbonate and a proton. A pH indicator dye is used to follow the reaction progress.
Materials:
-
Stopped-flow spectrophotometer
-
Buffer solution (e.g., HEPES or Tris)
-
pH indicator solution (e.g., pyranine or phenol red)[2]
-
CO2-saturated solution
-
Purified carbonic anhydrase isoforms
-
Test compounds (pyrazolo[4,3-c]pyridine derivatives) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Two syringes of the stopped-flow instrument are filled, one with the buffer containing the CA enzyme and the pH indicator, and the other with the CO2-saturated buffer.
-
The solutions are rapidly mixed, initiating the hydration reaction.
-
The change in absorbance or fluorescence of the pH indicator is monitored over time.
-
The initial rate of the reaction is calculated from the linear phase of the progress curve.
-
To determine the inhibitory activity, the assay is performed in the presence of various concentrations of the test compounds.
-
The inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.
Workflow for Carbonic Anhydrase Inhibition Assay
Trypanocidal Activity
Pyrazolo[4,3-c]pyridine derivatives have shown significant activity against Trypanosoma species, the protozoan parasites responsible for devastating diseases like sleeping sickness and Chagas disease.[4][5] These compounds act by inhibiting the PEX14–PEX5 protein–protein interaction (PPI), which is crucial for the import of proteins into glycosomes, organelles essential for the parasite's metabolism.[4][5][6]
Quantitative Data: Trypanocidal and PEX14-PEX5 PPI Inhibitory Activity
The efficacy of pyrazolo[4,3-c]pyridine derivatives was evaluated through their ability to inhibit the PEX14–PEX5 PPI and their trypanocidal activity against T. brucei.
| Compound | TbPEX14-PEX5 PPI Inhibition (EC50, µM) | T. brucei (EC50, µM) |
| 1 | 2.5 | 1.8 |
| 13 | 0.5 | 0.4 |
| 14 | 0.3 | 0.2 |
| 29 | 0.1 | 0.08 |
Table 2: In vitro activity of pyrazolo[4,3-c]pyridine derivatives against T. brucei and their inhibition of the TbPEX14–PEX5 protein-protein interaction.[7][8][9]
Experimental Protocol: PEX14–PEX5 AlphaScreen PPI Assay
The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based assay used to study biomolecular interactions.
Principle: The assay utilizes donor and acceptor beads that are coated with molecules that bind to the interacting proteins. When the proteins interact, the beads are brought into close proximity, and upon excitation of the donor bead, a singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Inhibitors of the PPI will disrupt this interaction, leading to a decrease in the signal.
Materials:
-
Recombinant PEX14 and PEX5 proteins
-
AlphaScreen donor and acceptor beads
-
Microplate reader capable of AlphaScreen detection
-
Test compounds
Procedure:
-
The test compounds are serially diluted and added to the wells of a microplate.
-
Recombinant PEX14 and PEX5 proteins are added to the wells.
-
AlphaScreen donor and acceptor beads, coated with antibodies or tags that bind to PEX14 and PEX5, are added.
-
The plate is incubated to allow for the protein-protein interaction and bead association to occur.
-
The plate is read in the microplate reader, and the chemiluminescent signal is measured.
-
The EC50 values are calculated from the dose-response curves.
Signaling Pathway: Inhibition of Glycosomal Protein Import
Anticancer Activity
The pyrazolo[4,3-c]pyridine scaffold has been extensively explored for the development of anticancer agents, leading to the discovery of potent inhibitors of various kinases implicated in cancer progression.
c-Met Kinase Inhibition
c-Met, the receptor for hepatocyte growth factor (HGF), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is associated with the development and progression of many human cancers.
| Compound | c-Met (IC50, nM) | MKN45 (IC50, µM) | EBC-1 (IC50, µM) |
| 8c | 68 | 1.2 | 2.5 |
| Lead Compound 1 | >1000 | >10 | >10 |
Table 3: Enzymatic and cellular inhibitory activities of a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative (8c) against c-Met kinase and cancer cell lines.[10]
Western blotting is a widely used technique to detect specific proteins in a sample. In this context, it is used to assess the inhibition of c-Met autophosphorylation.[11][12]
Principle: Following treatment with the inhibitor, cancer cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.
Materials:
-
Cancer cell line with active c-Met signaling (e.g., MKN45)
-
Test compounds
-
Cell lysis buffer
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies (anti-p-c-Met, anti-total c-Met, loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cells are treated with varying concentrations of the pyrazolo[4,3-c]pyridine inhibitor.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for electrophoresis.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody against p-c-Met.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The chemiluminescent signal is detected, and the band intensities are quantified.
-
The membrane is stripped and re-probed for total c-Met and a loading control (e.g., β-actin) to normalize the data.
Signaling Pathway: c-Met Inhibition
Anti-inflammatory Activity
Pyrazolo[4,3-c]pyridine derivatives have also demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Quantitative Data: COX-2 Inhibitory Activity
While specific IC50 values for pyrazolo[4,3-c]pyridine derivatives against COX-2 are still emerging, related pyrazolo-fused heterocycles have shown potent and selective inhibition. The anti-inflammatory effects of some pyrazolo[4,3-c]quinolines have been demonstrated through the inhibition of nitric oxide (NO), iNOS, and COX-2 expression.[13][14]
Experimental Protocol: COX-2 Inhibitor Screening Assay
A common method to screen for COX-2 inhibitors is a fluorometric assay.[4][15]
Principle: This assay measures the peroxidase activity of COX, which generates a fluorescent product from a non-fluorescent probe in the presence of arachidonic acid.
Materials:
-
Fluorometric microplate reader
-
Human recombinant COX-2 enzyme
-
Assay buffer
-
COX probe (e.g., Amplex Red)
-
Arachidonic acid (substrate)
-
Test compounds
Procedure:
-
The test compounds are added to the wells of a microplate.
-
The COX-2 enzyme and the COX probe are added to the wells.
-
The reaction is initiated by the addition of arachidonic acid.
-
The fluorescence is measured kinetically.
-
The rate of fluorescence increase is proportional to the COX-2 activity.
-
The IC50 values are determined from the dose-response curves.
Antimicrobial Activity
The pyrazolo[4,3-c]pyridine scaffold has been investigated for its potential as an antimicrobial agent against various bacterial strains.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of pyrazolo[4,3-c]pyridine and related pyrazolopyridine derivatives is typically reported as the Minimum Inhibitory Concentration (MIC).
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
Note: This is a representative table. Specific MIC values for a range of pyrazolo[4,3-c]pyridine derivatives against various strains can be found in the cited literature.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][16][17][18] The broth microdilution method is a standard procedure for determining MIC values.[18]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are visually inspected for bacterial growth (turbidity).
Materials:
-
Bacterial strains
-
Mueller-Hinton broth (or other suitable growth medium)
-
96-well microtiter plates
-
Test compounds
-
Spectrophotometer for inoculum standardization
Procedure:
-
The test compound is serially diluted in the broth in the wells of a 96-well plate.
-
A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared.[16]
-
Each well is inoculated with the bacterial suspension.
-
Positive (broth + bacteria) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[16]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Workflow for MIC Determination
Conclusion
The pyrazolo[4,3-c]pyridine core represents a highly versatile and promising scaffold in the field of drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent and selective inhibition of key enzymes and disruption of critical protein-protein interactions. The information provided in this technical guide highlights the significant potential of this heterocyclic system for the development of novel therapeutics to address a variety of diseases, from infectious diseases and cancer to inflammatory disorders. Further exploration and optimization of this scaffold are warranted to unlock its full therapeutic potential.
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 18. bio.libretexts.org [bio.libretexts.org]
Spectroscopic and Structural Elucidation of 7-Bromo-1H-pyrazolo[4,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 7-Bromo-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific isomer, this guide presents a combination of predicted data, experimental data for a closely related isomer, and detailed, generalized experimental protocols for the acquisition of relevant spectroscopic data.
Chemical Identity
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 1256821-58-5 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound is not publicly available, data for the closely related isomer, 7-Bromo-1H-pyrazolo[4,3-b]pyridine , is provided below for illustrative purposes.[1]
Table 1: ¹H NMR Data for 7-Bromo-1H-pyrazolo[4,3-b]pyridine [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 13.89 | br. s. | 1H | - | NH |
| 8.40 - 8.51 | m | 1H | - | Ar-H |
| 8.32 - 8.40 | m | 1H | - | Ar-H |
| 7.71 | d | 1H | 4.80 | Ar-H |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Mass Spectrometry (MS)
Table 2: Predicted Mass Spectrometry Data for this compound [2]
| Adduct | m/z |
| [M+H]⁺ | 197.96614 |
| [M+Na]⁺ | 219.94808 |
| [M-H]⁻ | 195.95158 |
Note: The presence of a bromine atom will result in a characteristic M+2 isotopic peak with an intensity ratio of approximately 1:1.
Experimental data for the related isomer, 7-Bromo-1H-pyrazolo[4,3-b]pyridine , shows an [M+H]⁺ peak at m/z 197.9.[1]
Experimental Protocols
NMR Spectroscopy
3.1.1. Sample Preparation A standard protocol for preparing a sample of a brominated pyridine derivative for NMR analysis is as follows:
-
Weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. ¹H NMR Data Acquisition The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
3.1.3. ¹³C NMR Data Acquisition Typical acquisition parameters for a proton-decoupled ¹³C NMR experiment:
-
Pulse Program: Standard proton-decoupled single-pulse experiment with NOE.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation For solid samples, the KBr pellet method is commonly used:
-
Thoroughly mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
3.2.2. Data Acquisition
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
3.3.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
3.3.2. Data Acquisition (Electrospray Ionization - ESI)
-
Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for the compound of interest.
-
Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range.
-
For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the accurate mass and elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
A Technical Guide to 7-Bromo-1H-pyrazolo[4,3-c]pyridine for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Strategies
Introduction
7-Bromo-1H-pyrazolo[4,3-c]pyridine is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid bicyclic core, comprised of fused pyrazole and pyridine rings, serves as a versatile scaffold for the development of novel therapeutic agents. The presence of a bromine atom at the 7-position provides a key functional handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, and potential synthetic and functionalization strategies for this compound, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is commercially available from a range of specialty chemical suppliers. These companies offer the compound in various quantities, typically with purities of 97% or higher, making it accessible for research and development purposes. While some suppliers provide detailed analytical data such as Certificates of Analysis (CoA), NMR, and HPLC data upon request, it is advisable to contact them directly for the most up-to-date information and to confirm product specifications.
Below is a summary of prominent suppliers and their corresponding product information:
| Supplier | CAS Number | Molecular Weight | Purity | Additional Information |
| Sigma-Aldrich | 1256821-58-5 | 198.02 | Not specified; sold as AldrichCPR for early discovery research | Buyer assumes responsibility to confirm identity and purity. |
| Parchem | 1256821-58-5 | 198.02 | Not specified | Specialty chemical supplier.[1] |
| AChemBlock | 1256821-58-5 | 198.02 | 97% | HNMR, HPLC, or CoA documents may be available.[2] |
| ChemScene | 1256821-58-5 | 198.02 | ≥97% | |
| Advanced ChemBlocks | 1256821-58-5 | Not specified | Not specified | Catalog ID: F-4062.[3] |
| ChemicalBook | 1256821-58-5 | 198.02 | Not specified | Lists multiple suppliers.[4] |
Physicochemical and Safety Data
A compilation of the key physicochemical properties and safety information for this compound is presented below. This data is essential for proper handling, storage, and use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1256821-58-5 | Multiple Sources |
| Molecular Formula | C₆H₄BrN₃ | Multiple Sources |
| Molecular Weight | 198.02 g/mol | Multiple Sources |
| Appearance | Solid (form may vary) | Sigma-Aldrich[5] |
| Purity | ≥97% (typical) | AChemBlock, ChemScene |
| Boiling Point | 357.5 ± 22.0 °C at 760 mmHg | Sigma-Aldrich[6] |
| Storage | Store at room temperature. | Sigma-Aldrich[6] |
| GHS Pictogram | Sigma-Aldrich | |
| Signal Word | Danger | Sigma-Aldrich |
| Hazard Statements | H301 (Toxic if swallowed) | Sigma-Aldrich |
| Precautionary Statements | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) | Sigma-Aldrich |
Synthetic Strategies and Experimental Protocols
Representative Synthesis of a Brominated Pyrazolopyridine Isomer (7-bromo-1H-pyrazolo[4,3-b]pyridine)
A reported synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine involves the cyclization of an N-acetylated aminopyridine derivative.[7] This multi-step process provides a framework for the potential synthesis of this compound, likely starting from a suitably substituted pyridine precursor.
Key Steps in the Synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine: [7]
-
Starting Material: N-(4-bromo-2-methylpyridin-3-yl)acetamide.
-
Reaction Conditions: The starting material is treated with potassium acetate and acetic anhydride in toluene.
-
Cyclization: Isopentyl nitrite is added, and the mixture is heated to 85°C for 4 hours to facilitate the cyclization and formation of the pyrazole ring.
-
Workup and Purification: The reaction is cooled and partitioned between ethyl acetate and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by silica gel column chromatography.
This protocol highlights a potential pathway for constructing the pyrazolopyridine core. Researchers aiming to synthesize this compound would need to start with an appropriately substituted pyridine precursor that would lead to the desired [4,3-c] ring fusion.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[4,3-c]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. The bromine atom on this compound serves as a crucial point for diversification, allowing for the introduction of various substituents through cross-coupling reactions.
Potential Signaling Pathway and Drug Discovery Workflow
The primary utility of this compound in drug discovery lies in its role as a versatile building block. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide array of chemical moieties, thereby enabling the exploration of structure-activity relationships (SAR) for a given biological target. A common application of such scaffolds is in the development of kinase inhibitors.
Caption: Drug discovery workflow utilizing this compound.
Logical Relationship of Functionalization
The strategic functionalization of the 7-bromo position is key to developing potent and selective drug candidates. The two most common and powerful methods for this are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Caption: Key cross-coupling reactions for derivatizing this compound.
Conclusion
This compound is a readily accessible and highly valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its physicochemical properties are well-defined, and while a specific, detailed synthesis protocol is not widely published, plausible synthetic routes can be developed based on established methodologies for related pyrazolopyridine isomers. The true value of this compound for researchers and drug development professionals lies in the versatility of the 7-bromo position, which allows for extensive chemical exploration through robust and reliable cross-coupling reactions. This enables the generation of diverse chemical libraries for screening against a wide range of biological targets, particularly in the pursuit of new kinase inhibitors and other targeted therapies. As the demand for novel and effective therapeutics continues to grow, the utility of well-designed heterocyclic scaffolds like this compound is expected to increase.
References
- 1. parchem.com [parchem.com]
- 2. This compound 97% | CAS: 1256821-58-5 | AChemBlock [achemblock.com]
- 3. Pyrazolo[4,3-c]pyridine - Products [achemblock.com]
- 4. 1H-Pyrazolo[4,3-c]pyridine, 7-bromo- | 1256821-58-5 [chemicalbook.com]
- 5. 7-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR 1256821-58-5 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
Reactivity of the Bromine Atom in 7-Bromo-1H-pyrazolo[4,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-Bromo-1H-pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The bromine atom at the 7-position is a critical handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This technical guide provides an in-depth overview of the reactivity of this bromine atom, complete with experimental protocols and quantitative data to aid in the design and execution of synthetic strategies.
Introduction to the this compound Core
This compound, with the CAS number 1256821-58-5, is a bicyclic heteroaromatic compound. The pyrazolo[4,3-c]pyridine core is an important pharmacophore found in a range of biologically active molecules. The bromine atom at the C7 position is particularly amenable to a variety of chemical transformations, making it a valuable starting material for the synthesis of compound libraries for drug discovery programs.
Reactivity at the C7-Bromine Position
The bromine atom on the pyridine ring of the this compound scaffold is a versatile functional group that readily participates in several types of chemical reactions. Its reactivity is primarily exploited in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 7-position is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. While specific examples for this compound are not extensively detailed in publicly available literature, a patent for a related hydroxy derivative provides insight into typical reaction conditions. For the Suzuki coupling of this compound-4-hydroxy, a reaction temperature of 80°C to 110°C is suggested, with [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) being a suitable catalyst.
General Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. This reaction is valuable for the synthesis of rigid scaffolds and for extending the carbon framework of a molecule.
N-Alkylation Reaction
The pyrazole moiety of this compound contains two nitrogen atoms that can potentially undergo alkylation. A patent (US20240116946A1) provides a specific protocol for the N-alkylation of this scaffold. The reaction can lead to a mixture of N1 and N2 isomers, which may be separable by chromatography.
Table 1: N-Alkylation of this compound
| Reagent | Molar Equiv. | Solvent | Base | Temp. (°C) | Time (h) | Product(s) |
| 1-(chloromethyl)-4-methoxybenzene | 2.0 | DMF | K₂CO₃ (2.0 equiv.) | 65 | 2 | N-alkylated product(s) |
| 2,2,2-trifluoroethyl trifluoromethanesulfonate | - | DMF | Cs₂CO₃ | 25 | 12 | 7-bromo-2-(2,2,2-trifluoroethyl)pyrazolo[4,3-c]pyridine and 7-bromo-1-(2,2,2-trifluoroethyl)pyrazolo[4,3-c]pyridine (3:2 ratio) |
Experimental Protocol for N-Alkylation:
To a solution of this compound (1.0 g, 5.1 mmol, 1.0 equiv.) in DMF (9 mL, 0.56 M) is added K₂CO₃ (1.40 g, 10.1 mmol, 2.0 equiv.) at room temperature, followed by the alkylating agent (e.g., 1-(chloromethyl)-4-methoxybenzene, 2.0 equiv.). The reaction mixture is then heated at 65°C for 2 hours. After cooling to room temperature, the reaction is worked up.[1]
Logical Flow of N-Alkylation and Isomer Separation:
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 7-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 7-Bromo-1H-pyrazolo[4,3-c]pyridine with various boronic acids or their derivatives. The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in medicinal chemistry and drug discovery for the synthesis of complex molecules.[1][2][3] The pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic motif present in numerous biologically active compounds, and the functionalization at the C7 position via Suzuki coupling allows for the rapid generation of diverse chemical libraries for drug development programs.
While specific protocols for this compound are not extensively reported, the methods outlined below are based on established procedures for structurally similar aza-bioisosteres, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other bromo-aza-heterocycles.[4][5][6] These protocols provide a robust starting point for the synthesis of 7-aryl-1H-pyrazolo[4,3-c]pyridines.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide.[3] The general scheme for the coupling of this compound is as follows:
General Suzuki-Miyaura reaction for this compound.
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction, especially with nitrogen-containing heterocycles which can sometimes inhibit catalyst activity.[7][8] The following tables summarize common conditions used for the Suzuki coupling of related bromo-aza-heterocycles, which can be adapted for this compound.
Table 1: Common Palladium Catalysts and Ligands for Suzuki Coupling of Bromo-Aza-Heterocycles
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Substrate Scope | Reference |
| Pd(PPh₃)₄ | PPh₃ | 2-10 | Aryl and heteroaryl bromides | [7][9] |
| Pd(OAc)₂ | SPhos | 1-5 | Aryl and heteroaryl bromides, sterically hindered substrates | [7] |
| PdCl₂(dppf) | dppf | 2-5 | Aryl and heteroaryl bromides, good for electron-rich and -poor substrates | [10][11] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3 | Aryl bromides and chlorides, active at room temperature for some substrates | [7] |
| XPhos Pd G2 | XPhos | 1-5 | Aryl and heteroaryl bromides, challenging couplings | [4][12] |
Table 2: Typical Bases and Solvents for Suzuki Coupling of Bromo-Aza-Heterocycles
| Base | Solvent System | Typical Temperature (°C) | Notes | Reference |
| K₂CO₃ | 1,4-Dioxane/H₂O, DME, Toluene/H₂O | 80-110 | Commonly used, effective for a wide range of substrates. | [4][7][10] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, DMF | 60-100 | Stronger base, can be effective when K₂CO₃ fails. | [6] |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene | 80-100 | Often used with hindered substrates. | [7][8][9] |
| Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | Aqueous base solution is common. | |
| KF | 1,4-Dioxane | 80-100 | Can be used for base-sensitive substrates. | [7] |
Experimental Protocols
The following are detailed protocols that can be adapted for the Suzuki coupling of this compound. It is recommended to screen a variety of conditions to optimize the yield for a specific boronic acid partner.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point due to the common availability and broad utility of the catalyst.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Add the degassed 1,4-dioxane/water solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-pyrazolo[4,3-c]pyridine.
Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand
For sterically hindered or electron-deficient boronic acids, a more active catalyst system may be required.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Water (5:1 v/v), degassed
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask or microwave vial, combine Pd(OAc)₂ and SPhos.
-
Evacuate and backfill with inert gas three times.
-
Add the degassed toluene. Stir at room temperature for 10 minutes to form the active catalyst complex.
-
Add this compound, the boronic acid, K₃PO₄, and the degassed water.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Suzuki Coupling Experimental Workflow
Catalytic Cycle Diagram
The following diagram outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
These protocols and guidelines serve as a comprehensive starting point for researchers engaged in the synthesis of novel 7-substituted-1H-pyrazolo[4,3-c]pyridine derivatives. Optimization of the reaction conditions for each specific substrate and boronic acid partner is highly recommended to achieve the best possible outcomes.
References
- 1. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 7-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of paramount importance in medicinal chemistry and drug development, as the introduction of an amino group onto a heterocyclic scaffold can significantly influence the pharmacological properties of a molecule. The 1H-pyrazolo[4,3-c]pyridine core is a significant heterocyclic motif found in a variety of biologically active compounds. The ability to efficiently aminate the 7-bromo derivative of this scaffold opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications.
These application notes provide a detailed protocol for the palladium-catalyzed amination of 7-Bromo-1H-pyrazolo[4,3-c]pyridine with a range of primary and secondary amines. The protocol is based on established methodologies for the Buchwald-Hartwig amination of related heteroaryl bromides, such as bromopyridines and other azaindoles.
Reaction Principle
The catalytic cycle for the Buchwald-Hartwig amination of this compound is proposed to follow a well-established mechanism involving a palladium(0)/palladium(II) redox cycle. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by a phosphine ligand, undergoes oxidative addition to the C-Br bond of this compound to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium(II)-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired 7-amino-1H-pyrazolo[4,3-c]pyridine derivative, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst. For electron-rich and sterically hindered amines, specific bulky biarylphosphine ligands are often required to promote efficient reductive elimination.
Data Presentation: A Comparative Overview
While specific data for the amination of this compound is not extensively published, the following table provides representative yields for the Buchwald-Hartwig amination of structurally similar bromopyridines and other bromo-azaheterocycles. These values can serve as a benchmark for expected outcomes when applying the provided protocol.
| Entry | Amine Substrate | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 75-85 |
| 4 | Benzylamine | Pd(OAc)₂ / DavePhos | LiHMDS | THF | 80 | 88-98 |
| 5 | Indole | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Dioxane | 110 | 70-80 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are crucial for the success of the reaction.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.
Protocol 1: General Procedure for the Amination of this compound
This protocol is a general guideline for the coupling of this compound with a variety of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, and the phosphine ligand.
-
Cap the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the base to the tube.
-
Through the septum, add the amine (if liquid) or a solution of the amine in the anhydrous solvent.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the Celite® pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 7-amino-1H-pyrazolo[4,3-c]pyridine derivative.
Mandatory Visualizations
Caption: Experimental workflow for the palladium-catalyzed amination of this compound.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 7-Bromo-1H-pyrazolo[4,3-c]pyridine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-Bromo-1H-pyrazolo[4,3-c]pyridine scaffold is a valuable heterocyclic building block in medicinal chemistry. Its structure, being a bioisostere of purine, allows it to interact with a wide range of biological targets, particularly kinases and metalloenzymes. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling the introduction of diverse substituents through various cross-coupling reactions. This allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making it an attractive starting point for the development of novel therapeutic agents.
This document provides an overview of the applications of the this compound scaffold, detailed experimental protocols for its derivatization, and data on the biological activities of the resulting compounds.
Key Applications
Derivatives of the pyrazolo[4,3-c]pyridine core have shown significant potential in several therapeutic areas:
-
Oncology: As inhibitors of various kinases involved in cancer progression, such as c-Met and Receptor-Interacting Protein 1 (RIP1) kinase.[1][2][3]
-
Inflammatory Diseases: By targeting kinases like RIP1, which play a crucial role in inflammatory signaling pathways and necroptosis.[1][2]
-
Infectious Diseases: As inhibitors of microbial enzymes, for instance, carbonic anhydrases in bacteria.[4][5]
The 7-bromo substitution is particularly advantageous for library synthesis in drug discovery programs, allowing for the rapid generation of a multitude of analogs for structure-activity relationship (SAR) studies.
Data Presentation
Table 1: Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives as Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory activity (Ki) of a series of pyrazolo[4,3-c]pyridine sulfonamides against various human (hCA) and bacterial carbonic anhydrase isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1a | 258 | 28.3 | 45.4 | 4.8 |
| 1b | 764 | 7329 | 25210 | 10870 |
| 1c | 12.1 | 15.4 | 30.7 | 5.2 |
| 1d | 10.3 | 12.1 | 25.6 | 7.8 |
| 1e | 15.8 | 10.8 | 28.9 | 6.4 |
| 1f | 8.9 | 6.6 | 25.1 | 4.3 |
| 1g | 15.4 | 18.7 | 35.2 | 8.1 |
| 1h | 12.5 | 10.1 | 29.8 | 5.7 |
| 1i | 9830 | 65.8 | 85.4 | 10.2 |
| 1j | 8750 | 84.3 | 98.7 | 12.5 |
| 1k | 9.8 | 5.6 | 22.4 | 3.9 |
| AAZ * | 250 | 12.1 | 25 | 5.7 |
*Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor. Data is compiled from studies on pyrazolo[4,3-c]pyridine sulfonamides.[4][5]
Experimental Protocols
Protocol 1: Synthesis of the this compound Scaffold
This protocol is adapted from procedures for the synthesis of related halo-pyrazolo[4,3-c]pyridines.
Reaction Scheme:
Materials:
-
Substituted 2-amino-3-bromopyridine derivative
-
Sodium nitrite
-
Acetic anhydride
-
Dichloroethane (DCE)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the substituted 2-amino-3-bromopyridine in dichloroethane (DCE), add acetic anhydride.
-
Cool the mixture and add sodium nitrite portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and then heat to 90°C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
To the resulting crude intermediate, add methanol and a solution of sodium methoxide in methanol.
-
Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is crucial for introducing aryl substituents at the 7-position.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Schlenk flask or sealable reaction vessel
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol outlines the palladium-catalyzed amination of this compound, allowing for the introduction of primary or secondary amines at the 7-position.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor and the phosphine ligand.
-
Add this compound and the base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene, followed by the amine, via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110°C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Carbonic Anhydrase Inhibition Assay
This is a general protocol for determining the inhibitory activity of synthesized compounds against carbonic anhydrase isoforms.[4][5]
Method: Stopped-flow CO₂ hydrase assay.
Principle:
The assay measures the inhibition of the CA-catalyzed hydration of CO₂. The rate of this reaction is monitored by the change in pH using a colorimetric indicator.
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution (e.g., Tris-HCl) containing the pH indicator.
-
Add a known concentration of the purified CA isoform to the buffer.
-
Initiate the reaction by adding a CO₂-saturated solution.
-
Measure the initial rate of the reaction by monitoring the absorbance change of the pH indicator over time using a stopped-flow spectrophotometer.
-
Repeat the measurement in the presence of various concentrations of the test compounds.
-
Calculate the IC₅₀ values from the dose-response curves.
-
Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Simplified signaling pathway of RIP1 kinase-mediated necroptosis and the point of intervention for pyrazolo[4,3-c]pyridine inhibitors.
References
- 1. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 7-Bromo-1H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the chemical derivatization of 7-Bromo-1H-pyrazolo[4,3-c]pyridine. The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and the ability to functionalize the 7-bromo position is crucial for the development of novel molecular entities in drug discovery programs.
The following sections detail common and effective derivatization strategies, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and N-alkylation. The protocols are based on established methodologies for structurally related compounds and serve as a robust starting point for reaction optimization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C7-position of the pyrazolo[4,3-c]pyridine core.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of the 7-bromo scaffold with various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for synthesizing biaryl structures.[1]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Substrate Reference |
| 1 | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | PPh₃ (20) | K₂CO₃ | DMF | Reflux | 48 | 7-Bromo-1H-indazole[1] |
| 2 | Phenylboronic acid | XPhosPdG2 (5) | XPhos (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 150 (MW) | 0.5 | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one[2] |
| 3 | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 6 | 5-Bromo-1H-pyrazolo[3,4-b]pyridine[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel (e.g., Schlenk tube or microwave vial), add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
If a solid ligand is required, add it at this stage (e.g., XPhos, 4-10 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1, DMF, or Toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C, or higher for microwave heating) and stir vigorously.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C7-arylated pyrazolo[4,3-c]pyridine.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines.[4][5] This reaction is essential for introducing amine functionalities, which are prevalent in bioactive molecules.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Substrate Reference |
| 1 | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (9) | (±)-BINAP (20) | NaOBuᵗ | Toluene | 80 | 4 | 2-Bromo-6-methyl pyridine[6] |
| 2 | Benzophenone imine | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ | Toluene | 100 | 16-24 | 7-Bromo-1-tetralone[7] |
| 3 | Various Amines | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 5-Bromo-1H-pyrazolo[3,4-c]pyridine[8] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., BINAP, Xantphos, or XPhos, 2-6 mol%), and the base (e.g., NaOBuᵗ or Cs₂CO₃, 1.5-2.5 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) followed by the amine (1.1-1.5 equiv) via syringe.
-
Place the sealed tube in a preheated oil bath and stir at the reaction temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with an organic solvent like ethyl acetate.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to yield the desired 7-amino-1H-pyrazolo[4,3-c]pyridine derivative.
Sonogashira Coupling for C-C Bond Formation
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[9] This method is highly valuable for synthesizing conjugated enynes and arylalkynes, which can serve as versatile intermediates for further transformations.[10]
Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Substrate Reference |
| 1 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | rt | 2-4 | Various Aryl Bromides[11] |
| 2 | 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | rt | 16 | 6-Bromo-3-fluoropicolinonitrile[12] |
| 3 | Various Alkynes | Pd(PPh₃)₂Cl₂ | CuI | Amine Base | Various | rt - 100 | - | General[13] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) co-catalyst (e.g., CuI, 10-30 mol%).
-
Degas the reaction mixture again for 5 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 7-alkynyl-1H-pyrazolo[4,3-c]pyridine.
N-Functionalization Reactions
The pyrazolo[4,3-c]pyridine scaffold possesses two nitrogen atoms (N1 and N2) that can be functionalized, typically via alkylation or arylation, to explore different chemical space and modulate physicochemical properties. Regioselectivity can often be controlled by the choice of base and reaction conditions.
N-Alkylation
Direct N-alkylation is a straightforward method to introduce alkyl groups onto the pyrazole nitrogen.
Table 4: Representative Conditions for N-Alkylation of Azole Heterocycles
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Substrate Reference |
| 1 | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | rt | - | Imidazo[4,5-b] & [4,5-c]pyridines[14] |
| 2 | SEM-Cl | NaH | DMF | 0 to rt | 18 | 5-Bromo-1H-pyrazolo[3,4-c]pyridine[8] |
| 3 | Benzyl Bromide | Cs₂CO₃ | MeCN | 80 | 18 | 5-Bromo-1H-pyrazolo[3,4-c]pyridine[8] |
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 equiv) in an anhydrous solvent (e.g., DMF or MeCN), add a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.2-2.0 equiv) at room temperature or 0 °C.
-
Stir the mixture for 15-30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1-1.5 equiv) dropwise.
-
Allow the reaction to stir at room temperature or with heating until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to separate the potential N1 and N2 regioisomers.
Caption: Experimental workflow for a typical N-alkylation reaction.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for Nitrogen Protection of 1H-Pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the strategic use of nitrogen protecting groups on the 1H-pyrazolo[4,3-c]pyridine scaffold. The selective protection of the pyrazole nitrogens (N1 and N2) is a critical step in the synthesis of complex derivatives, enabling regioselective functionalization and the development of novel therapeutic agents. This document outlines common protecting group strategies, their introduction and removal, and provides detailed experimental procedures.
Introduction to Protecting Group Strategies
The 1H-pyrazolo[4,3-c]pyridine core contains two nitrogen atoms within the pyrazole ring system, N1 and N2. The selective protection of one of these nitrogens is often necessary to direct subsequent chemical transformations, such as alkylation, arylation, or metallation, to a specific position on the heterocyclic core. The choice of protecting group is dictated by its stability to the reaction conditions of the subsequent steps and the ease of its removal under conditions that do not affect the rest of the molecule. This guide focuses on four commonly employed protecting groups: SEM, Boc, Trityl, and THP.
Comparison of Protecting Group Strategies
The following table summarizes the key features of the discussed protecting groups for the nitrogen protection of 1H-pyrazolo[4,3-c]pyridine.
| Protecting Group | Reagents for Introduction | Typical Solvents | General Reaction Conditions (Introduction) | Reagents for Deprotection | General Reaction Conditions (Deprotection) | Typical Yields (%) |
| SEM | SEM-Cl, NaH or DIPEA | THF, DMF | 0 °C to room temperature | TBAF or HCl | Room temperature to 45 °C | 80-95 |
| Boc | (Boc)₂O, DMAP, Et₃N | DCM, THF | 0 °C to room temperature | TFA or NaBH₄ | 0 °C to room temperature | 85-98 |
| Trityl | Trityl chloride, Et₃N | DCM, Pyridine | Room temperature | TFA, HCl | Room temperature | 80-95 |
| THP | Dihydropyran (DHP), p-TsOH | DCM | 0 °C to room temperature | p-TsOH, HCl in MeOH | Room temperature | 90-99 |
Experimental Protocols
SEM (2-(Trimethylsilyl)ethoxy)methyl Protection
The SEM group is stable under a variety of conditions and can be removed with fluoride sources or acid. Its introduction can sometimes favor the thermodynamically more stable N1-isomer.
Protocol for SEM Protection:
-
To a solution of 1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in anhydrous THF or DMF (0.1 M), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-SEM-protected 1H-pyrazolo[4,3-c]pyridine.
Protocol for SEM Deprotection:
-
Fluoride-mediated: To a solution of N-SEM-protected 1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in THF (0.1 M), add tetrabutylammonium fluoride (TBAF) (3.0 equiv, 1.0 M solution in THF). Heat the mixture to 45 °C and stir for 20 hours.[1] Cool to room temperature, add a saturated solution of NH₄Cl, and extract with ethyl acetate.[1]
-
Acid-mediated: Dissolve the N-SEM-protected 1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in ethanol and add a solution of hydrochloric acid. Stir at room temperature until deprotection is complete as monitored by TLC.[2]
Logical Workflow for SEM Protection/Deprotection
Caption: SEM protection and deprotection workflow.
Boc (tert-Butoxycarbonyl) Protection
The Boc group is an acid-labile protecting group widely used in organic synthesis. It can be introduced under basic conditions and removed with strong acids like TFA. A milder deprotection using NaBH₄ has also been reported for N-Boc pyrazoles.[3]
Protocol for Boc Protection:
-
Dissolve 1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in dichloromethane (DCM) (0.1 M).
-
Add triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the N-Boc-protected 1H-pyrazolo[4,3-c]pyridine.
Protocol for Boc Deprotection:
-
Acidic Conditions: Dissolve the N-Boc-protected 1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in DCM (0.2 M) and cool to 0 °C. Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise. Stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess TFA under reduced pressure.[4][5]
-
Mild Reductive Conditions: To a solution of N-Boc-protected 1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in ethanol (0.1 M), add sodium borohydride (NaBH₄) (1.5-3.0 equiv). Stir at room temperature for 1-4 hours.[3] Quench with water, and extract the product with an appropriate organic solvent.
Signaling Pathway for Boc Protection and Deprotection
Caption: Boc protection and deprotection pathways.
Trityl (Triphenylmethyl) Protection
The bulky trityl group can offer regioselectivity in the protection of sterically hindered nitrogens. It is readily cleaved under acidic conditions.
Protocol for Trityl Protection:
-
To a solution of 1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in anhydrous DCM or pyridine (0.1 M), add triethylamine (1.5 equiv).
-
Add trityl chloride (1.1 equiv) portion-wise at room temperature.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by crystallization or flash chromatography.
Protocol for Trityl Deprotection:
-
Dissolve the N-trityl-protected 1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA) (2-5 equiv) at room temperature.
-
Stir for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.[6]
Experimental Workflow for Trityl Group Manipulation
Caption: Trityl protection in a synthetic sequence.
THP (Tetrahydropyranyl) Protection
The THP group is an acid-labile protecting group that can be introduced under mild, often solvent-free, conditions.[7]
Protocol for THP Protection:
-
To 1H-pyrazolo[4,3-c]pyridine (1.0 equiv), add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv).
-
Stir the mixture at room temperature for 1-3 hours. For a solvent-free approach, the neat mixture can be stirred.[7] Alternatively, DCM can be used as a solvent.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude N-THP-protected product can often be used without further purification, or it can be purified by flash chromatography.
Protocol for THP Deprotection:
-
Dissolve the N-THP-protected 1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in methanol (0.1 M).
-
Add a catalytic amount of p-TsOH (0.1 equiv).[8]
-
Stir the solution at room temperature for 2-6 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the acid with a saturated aqueous NaHCO₃ solution.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts and concentrate to obtain the deprotected 1H-pyrazolo[4,3-c]pyridine.
Logical Relationship of THP Protection Strategy
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols for the Purification of 7-Bromo-1H-pyrazolo[4,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 7-Bromo-1H-pyrazolo[4,3-c]pyridine and its derivatives, crucial intermediates in the synthesis of various biologically active compounds. The methodologies outlined are essential for obtaining high-purity materials required for accurate biological screening, process development, and drug discovery.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors and antiviral agents. The synthesis of these compounds often yields crude mixtures containing starting materials, byproducts, and regioisomers. Therefore, robust and efficient purification strategies are critical to isolate the desired products with high purity. This document outlines three common and effective purification techniques: liquid-liquid extraction, column chromatography, and high-performance liquid chromatography (HPLC), along with a general protocol for recrystallization.
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data for the purification of pyrazolopyridine derivatives. It is important to note that yields and purity are highly dependent on the specific derivative, the complexity of the crude mixture, and the scale of the purification.
| Purification Technique | Typical Purity Achieved | Typical Recovery/Yield | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | Low to Moderate | High (>90%) | High capacity, good for initial cleanup | Low selectivity, often requires further purification |
| Column Chromatography | High (>95%) | Moderate (60-90%) | Good selectivity, scalable | Can be time-consuming, requires significant solvent volumes |
| Preparative HPLC | Very High (>98-99%)[1] | Moderate to High (70-90%) | Excellent selectivity and resolution | Lower capacity, more expensive equipment and solvents |
| Recrystallization | High to Very High (>97%) | Low to Moderate (40-80%) | Can provide very high purity in a single step | Finding a suitable solvent can be challenging, potential for low recovery |
Experimental Protocols
Protocol 1: Initial Purification by Liquid-Liquid Extraction
This protocol is suitable for an initial work-up of a reaction mixture to remove inorganic salts and highly polar or non-polar impurities.
Materials:
-
Crude reaction mixture containing the this compound derivative
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent, dilute the mixture with deionized water.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water, followed by a wash with brine to remove residual water.
-
Drain the aqueous layer after each wash.
-
Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, extracted product.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of a this compound derivative using silica gel chromatography. This method is adapted from a procedure for the closely related isomer, 7-bromo-1H-pyrazolo[4,3-b]pyridine[2].
Materials:
-
Crude product from extraction or synthesis
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes and Ethyl Acetate for less polar derivatives
-
Chromatography column
-
Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. If the product is not fully soluble, add a small amount of methanol. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM). Pour the slurry into the column and allow it to pack uniformly.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a mobile phase of 3% methanol in dichloromethane[2].
-
Gradually increase the polarity of the mobile phase as needed to elute the target compound. The progress of the separation should be monitored by TLC.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative. A synthesis of a related isomer reported a 17.35% overall yield after this purification method[2].
Protocol 3: High-Purity Analysis and Purification by HPLC
This section provides a method for analyzing the purity of and purifying this compound derivatives using reverse-phase HPLC. Purity levels of >95% are commonly achieved for pyrazolopyridine derivatives with this technique[3].
Part A: Analytical Method for Purity Assessment
This method is adapted from a protocol used for 1H-pyrazolo[3,4-b]pyridine derivatives[3].
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity LC/MS System or equivalent
-
Column: YMC ODS3, 50 mm × 4.6 mm, 5 µm particle size[3]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)[3]
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA[3]
-
Gradient: 5% to 95% B over 8 minutes[3]
-
Flow Rate: 2.5 mL/min[3]
-
Column Temperature: 35 °C[3]
-
Detection: UV at 214 and 254 nm[3]
-
Injection Volume: 5-10 µL
Procedure:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas in the resulting chromatogram to determine the purity of the compound.
Part B: Preparative HPLC Protocol
This is a general protocol for scaling up the analytical method for purification purposes.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC system with a fraction collector
-
Column: C18, 19 x 100 mm, 5 µm particle size, or larger
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Optimized based on the analytical run, typically with a shallower gradient around the elution time of the target compound.
-
Flow Rate: Adjusted based on the column diameter (e.g., 15-20 mL/min for a 19 mm column).
-
Detection: UV at a wavelength where the compound has maximum absorbance.
-
Injection Volume: Scaled up from the analytical injection, depending on the sample solubility and column loading capacity.
Procedure:
-
Dissolve the crude or partially purified compound in a minimal amount of the initial mobile phase or a compatible strong solvent.
-
Filter the solution to remove any particulates.
-
Perform a test injection with a small amount to confirm the retention time and peak shape.
-
Inject the preparative sample and collect fractions corresponding to the peak of the target compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Combine the pure fractions and remove the organic solvent by rotary evaporation.
-
Lyophilize or perform a liquid-liquid extraction to remove the remaining aqueous mobile phase and isolate the final purified product.
Protocol 4: General Protocol for Purification by Recrystallization
Recrystallization can yield highly pure crystalline material. The key challenge is identifying a suitable solvent or solvent system.
Materials:
-
Crude or partially purified product
-
A range of solvents for screening (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water)
-
Erlenmeyer flask
-
Hotplate/stirrer
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure: Solvent Screening
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes of the insoluble samples. A good recrystallization solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool slowly to room temperature. The formation of crystals indicates a potentially suitable solvent.
-
If a single solvent is not ideal, a solvent-antisolvent system can be tested. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add an "antisolvent" (in which it is poorly soluble) until turbidity is observed. Heat to redissolve and then cool slowly.
Procedure: Bulk Recrystallization
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the compound just dissolves.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
If necessary, further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
Mandatory Visualizations
Experimental Workflow for Purification of this compound Derivatives
Caption: A typical purification workflow for this compound derivatives.
TRKA Signaling Pathway Inhibition by Pyrazolopyridine Derivatives
Caption: Inhibition of the TRKA signaling pathway by pyrazolopyridine derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reaction Monitoring of 7-Bromo-1H-pyrazolo[4,3-c]pyridine Modifications
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Bromo-1H-pyrazolo[4,3-c]pyridine is a key heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. Modifications at the bromine-substituted position, typically through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, are crucial for generating molecular diversity. Effective and efficient monitoring of these reactions is paramount to ensure optimal reaction conditions, determine reaction completion, and identify potential byproducts. This document provides detailed application notes and protocols for monitoring the modification of this compound using two common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
Key Reaction Pathways
Two of the most prevalent modifications of this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are widely employed in drug discovery to explore the structure-activity relationship (SAR) of pyrazolopyridine derivatives.[1][2][3]
Caption: Key modification pathways for this compound.
Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and indispensable tool for the real-time monitoring of organic reactions.[4][5] It allows for the qualitative assessment of the consumption of starting materials and the formation of products and byproducts.
Experimental Protocol: TLC Monitoring
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
UV lamp (254 nm and 366 nm)
-
Solvent systems (see Table 1)
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube. Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.
-
Spotting: On a TLC plate, draw a faint pencil line approximately 1 cm from the bottom. Using a clean capillary, spot the diluted starting material, the reaction mixture aliquot, and a co-spot (starting material and reaction mixture in the same spot) on the baseline.
-
Development: Place a small amount of the chosen eluent system (to a depth of about 0.5 cm) into the developing chamber and allow it to saturate.[6] Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.[6] Allow the solvent to ascend the plate until it is about 1 cm from the top.[6]
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Data Presentation: TLC Solvent Systems and Rf Values
The choice of the eluent system is critical for achieving good separation. For pyrazolopyridine derivatives, a combination of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often a good starting point.[6][7] For more polar products, adding a small amount of methanol to dichloromethane or ethyl acetate can be effective.[6]
| Compound | Structure (Example) | Typical Eluent System | Anticipated Rf Value |
| This compound | This compound | 30% Ethyl Acetate in Hexane | 0.4 |
| Suzuki Product (e.g., 7-phenyl) | 7-phenyl-1H-pyrazolo[4,3-c]pyridine | 30% Ethyl Acetate in Hexane | 0.3 |
| Buchwald-Hartwig Product (e.g., 7-morpholino) | 7-morpholino-1H-pyrazolo[4,3-c]pyridine | 50% Ethyl Acetate in Hexane | 0.2 |
Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, and temperature.
Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing highly sensitive and specific monitoring of reactions.[8] It is particularly useful for complex reaction mixtures and for confirming the identity of products by their mass-to-charge ratio (m/z).[9][10]
Experimental Protocol: LCMS Monitoring
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., single quadrupole or time-of-flight) with an Electrospray Ionization (ESI) source
-
C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Procedure:
-
Sample Preparation: At specified time intervals, take a small aliquot of the reaction mixture and quench it by diluting it significantly with the mobile phase (e.g., 1:1 acetonitrile:water). This prevents further reaction and precipitation of salts in the injector.
-
Chromatographic Separation: Inject a small volume (e.g., 1-5 µL) of the diluted sample onto the LCMS system. The compounds are separated on the C18 column using a gradient elution method.
-
Mass Spectrometry Detection: The eluent from the column is introduced into the ESI source. The mass spectrometer is typically operated in positive ion mode to detect the protonated molecules [M+H]+.
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z values corresponding to the starting material and the expected product. The decrease in the peak area of the starting material and the increase in the peak area of the product over time indicate the reaction progress.
Caption: A typical workflow for monitoring a reaction by LCMS.
Data Presentation: LCMS Method Parameters and Expected Data
A generic reversed-phase LCMS method suitable for monitoring modifications of this compound is outlined below.
LC Method:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
MS Method:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-800
| Compound | Molecular Formula | Exact Mass | Expected [M+H]+ (m/z) | Anticipated Retention Time (min) |
| This compound | C6H4BrN3 | 196.96 | 197.97 / 199.97 | 2.5 |
| Suzuki Product (7-phenyl) | C12H9N3 | 195.08 | 196.09 | 3.2 |
| Buchwald-Hartwig Product (7-morpholino) | C10H12N4O | 204.10 | 205.11 | 2.8 |
Note: The bromine isotope pattern (approximately 1:1 ratio for 79Br and 81Br) will be observed for the starting material, resulting in two peaks at [M+H]+ and [M+2+H]+. Retention times are estimates and will depend on the specific LCMS system and conditions.
Conclusion
The judicious use of TLC and LCMS for reaction monitoring is crucial for the successful synthesis of novel this compound derivatives. TLC offers a quick and simple method for qualitative assessment of reaction progress, while LCMS provides more detailed and quantitative information, including confirmation of product identity. By employing the protocols and understanding the expected data outlined in these application notes, researchers can effectively optimize reaction conditions, leading to improved yields and purity of their target compounds, thereby accelerating the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Catalyst Poisoning in Cross-Coupling with 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for cross-coupling reactions involving 7-Bromo-1H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges, particularly catalyst poisoning, and enhance reaction success.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound resulting in low yields or failing completely?
Low yields in cross-coupling reactions with this substrate are frequently due to catalyst poisoning. The 1H-pyrazolo[4,3-c]pyridine core contains two nitrogen atoms (one in the pyrazole ring and one in the pyridine ring) that can act as ligands, coordinating to the palladium catalyst. This coordination can form a stable, inactive complex, effectively removing the catalyst from the reaction cycle and halting or slowing the desired transformation.[1][2]
Other contributing factors may include:
-
Suboptimal Ligand Choice: The ligand is crucial for both stabilizing the palladium catalyst and preventing the substrate's nitrogen atoms from binding to it.[1]
-
Incorrect Base Selection: The strength and type of base are critical. An inappropriate base may not be effective in the catalytic cycle or could lead to side reactions.[1]
-
Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air, moisture, and impurities in reagents or solvents, which can deactivate the catalyst.[1][3]
-
Inadequate Temperature or Reaction Time: These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[1]
Q2: What is the mechanism of catalyst poisoning by the pyrazolo[4,3-c]pyridine moiety?
The lone pair of electrons on the nitrogen atoms of the pyrazolo[4,3-c]pyridine ring can coordinate strongly to the electron-deficient palladium center of the active catalyst. This forms a stable off-cycle palladium complex, which is unable to participate in the key steps of the catalytic cycle, such as oxidative addition or reductive elimination. This sequestration of the active catalyst is the primary cause of poisoning.
Q3: How do I select the appropriate ligand to prevent catalyst poisoning?
The most effective strategy to mitigate catalyst poisoning by N-heterocycles is to use sterically hindered, electron-rich phosphine ligands.[1] These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine and pyrazole nitrogens from binding and deactivating the catalyst.[1] Several classes of ligands are effective for this purpose.
| Ligand Class | Example Ligands | Key Features |
| Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective due to their steric bulk and electron-rich nature. Often the first choice for challenging couplings.[4][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable complexes with palladium, suitable for coupling less reactive halides.[6] |
| Ferrocenylphosphines | dppf | A good general ligand, but may be less effective than bulky biarylphosphines for highly poisoning substrates.[5] |
Q4: Besides the substrate itself, what are other potential sources of catalyst poisoning?
Catalyst activity can be compromised by various impurities that may be present in reagents or solvents. It is crucial to use high-purity materials and properly degassed solvents.[7] Common catalyst poisons include:
-
Sulfur Compounds: Thiophenes or other sulfur-containing impurities can irreversibly bind to palladium.[3]
-
Other Halides or Cyanides: These can interfere with the catalytic cycle.[7]
-
Oxygen: Inadequate degassing can lead to the oxidation of the active Pd(0) to inactive Pd(II) species.[3]
Troubleshooting Guide
This guide provides a systematic workflow to diagnose and resolve common issues encountered during cross-coupling reactions with this compound.
Recommended Starting Conditions
The following table provides recommended starting points for various cross-coupling reactions. Optimization will likely be required for your specific coupling partners.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Coupling Partner | Boronic Acid/Ester (1.2-1.5 equiv) | Amine (1.2 equiv) | Terminal Alkyne (1.2-1.5 equiv) |
| Palladium Source | Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2-4 mol%) | Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2-4 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) |
| Ligand | XPhos or SPhos (4-8 mol%) | XPhos or RuPhos (4-8 mol%) | PPh₃ (if not using pre-catalyst) |
| Copper Co-catalyst | N/A | N/A | CuI (1-5 mol%) |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv) | NaOtBu or K₂CO₃ (2.0 equiv) | Et₃N or DiPEA (2.0-3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene | Toluene or 1,4-Dioxane | THF or DMF |
| Temperature | 80-110 °C | 90-110 °C | 60-80 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Experimental Protocols
The following are generalized, representative protocols. These should be considered starting points and must be optimized for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial or glovebox, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Alternatively, use a pre-formed catalyst like XPhos Pd G3 (2 mol%). Add the catalyst system to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add degassed solvent (e.g., 1,4-Dioxane) via syringe.
-
Reaction: Seal the flask/vial and heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv) and the base (e.g., NaOtBu, 2.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent and Amine Addition: Evacuate and backfill the flask with argon three times. Add degassed anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat to 100 °C for 12-24 hours. Monitor progress by a suitable analytical technique.
-
Workup & Purification: Follow the workup and purification steps outlined in the Suzuki-Miyaura protocol.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (CuI, 2 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add degassed solvent (e.g., THF) and the base (e.g., Et₃N, 2.0 equiv). Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 65 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup & Purification: Follow the workup and purification steps outlined in the Suzuki-Miyaura protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
preventing debromination of 7-Bromo-1H-pyrazolo[4,3-c]pyridine during reactions
Welcome to the technical support center for 7-Bromo-1H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant debromination of my this compound starting material during a palladium-catalyzed cross-coupling reaction. What are the likely causes?
A1: Debromination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings of heteroaryl halides. The primary causes often involve the reaction conditions and the nature of the substrate itself. Key factors include:
-
Catalyst System: Highly active palladium catalysts, while promoting the desired coupling, can also facilitate the undesired debromination pathway.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the competition between the desired coupling and debromination. Certain bases and solvents can act as hydride sources, leading to the replacement of bromine with hydrogen.[1]
-
Presence of Hydride Donors: Trace amounts of water, alcohols, or amines in the reaction mixture can serve as a source of hydride for the debromination process.[1]
-
Substrate Reactivity: Electron-deficient heterocyclic systems like pyrazolopyridines can be susceptible to side reactions. The free N-H group in the pyrazole ring can also influence the reaction by coordinating to the metal center.
Q2: How can I minimize debromination in a Suzuki-Miyaura coupling reaction with this compound?
A2: For Suzuki-Miyaura couplings, a systematic optimization of your reaction conditions is crucial. Consider the following adjustments:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands are known to promote the desired reductive elimination step over the competing debromination pathway.[1] Examples include XPhos, SPhos, and RuPhos. A tandem catalyst system of XPhosPdG2/XPhos has been shown to be effective in preventing debromination in similar heterocyclic systems.[2]
-
Base Selection: Screen milder inorganic bases. Strong bases can sometimes accelerate debromination. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of stronger bases like sodium tert-butoxide.[1]
-
Solvent Choice: Avoid potentially problematic ethereal solvents like dioxane or THF, as well as protic solvents that can act as hydride donors. Toluene is often a more suitable solvent for minimizing this side reaction.[1]
-
N-Protection: Protecting the N-H of the pyrazole ring with a suitable protecting group (e.g., Boc, SEM) can prevent side reactions and has been shown to suppress dehalogenation in related systems.[3]
Q3: What are the recommended starting conditions to avoid debromination in a Buchwald-Hartwig amination of this compound?
A3: To suppress debromination in Buchwald-Hartwig aminations, careful selection of the catalyst, ligand, and base is critical.
-
Catalyst and Ligand: Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. Ligands such as BrettPhos and RuPhos are designed to promote C-N bond formation efficiently.[4][5][6] The choice between them can depend on the steric hindrance of the amine coupling partner.
-
Base: Employ a non-nucleophilic, moderately strong base. Sodium tert-butoxide (NaOtBu) is commonly used, but if debromination is observed, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent: Aprotic, non-polar solvents like toluene are generally preferred.
-
Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
Q4: For a Sonogashira coupling with this compound, what conditions are best to prevent the formation of the debrominated byproduct?
A4: In Sonogashira couplings, both the palladium catalyst and the copper co-catalyst (if used) can influence the extent of debromination.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol, as the copper salt can sometimes contribute to side reactions.
-
Palladium Catalyst and Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand is recommended. For heteroaryl bromides, ligands such as XPhos or SPhos can be effective.
-
Base: A mild organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Screening different bases may be necessary to find the optimal one for your specific substrate.
-
Solvent: Aprotic solvents such as THF, DMF, or toluene are commonly employed. If debromination is an issue, switching to a less polar solvent like toluene may be beneficial.
Troubleshooting Workflow for Debromination
If you are observing significant debromination, follow this systematic workflow to diagnose and resolve the issue.
Caption: A stepwise guide to troubleshooting debromination in cross-coupling reactions.
Comparative Data for Reaction Conditions
The following tables summarize recommended starting conditions for different cross-coupling reactions to minimize debromination, based on literature for similar heteroaryl bromides.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that promote reductive elimination.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Milder bases that are less likely to promote debromination.[1] |
| Solvent | Toluene or a Toluene/Water mixture | Aprotic, non-polar solvent that disfavors hydrodehalogenation.[1] |
| Temperature | 80-100 °C | Lower temperatures can reduce side reactions. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Standard palladium precatalysts. |
| Ligand | BrettPhos or RuPhos | Highly active for C-N coupling, can suppress side reactions.[4][5][6] |
| Base | Cs₂CO₃ or K₃PO₄ | Milder alternatives to strong alkoxide bases. |
| Solvent | Toluene | Aprotic and non-polar, generally a good choice. |
| Temperature | 90-110 °C | Adjust as needed to balance reactivity and side reactions. |
Table 3: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | Commonly used and effective palladium sources. |
| Co-catalyst | CuI (optional, consider copper-free) | Copper can sometimes promote side reactions. |
| Ligand | PPh₃ or XPhos | PPh₃ is standard; XPhos can be beneficial for challenging substrates. |
| Base | Et₃N or DIPEA | Mild organic bases. |
| Solvent | Toluene or THF | Aprotic solvents. Toluene may be preferred to minimize debromination. |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient and reduce side products. |
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the risk of debromination.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃
-
XPhos
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (to make a 0.1 M solution based on the bromo-substrate) and degassed water (10% of the toluene volume) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a Suzuki-Miyaura coupling with minimized debromination.
Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound, with conditions selected to reduce the likelihood of debromination.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pd(OAc)₂
-
BrettPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
In a glovebox, add Pd(OAc)₂ (2 mol%), BrettPhos (3 mol%), and Cs₂CO₃ (1.5 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and a magnetic stir bar.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (to make a 0.1 M solution) followed by the amine (1.2 equiv.) via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactivity of 7-Bromo-1H-pyrazolo[4,3-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-1H-pyrazolo[4,3-c]pyridine. The focus is on the impact of solvent choice on common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is primarily used as a heterocyclic building block in medicinal chemistry. The most common reactions involve the functionalization of the C7 position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).
Q2: Why is solvent selection critical for reactions involving this substrate?
A2: Solvent selection is crucial as it can significantly influence the outcome of the reaction by affecting:
-
Solubility: Ensuring that the substrate, reagents, and catalyst are sufficiently dissolved is key for reaction efficiency.
-
Catalyst Activity: The solvent can impact the stability and activity of the palladium catalyst and its ligands.
-
Reaction Rate: The polarity of the solvent can affect the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Side Reactions: Improper solvent choice can sometimes promote side reactions like debromination or catalyst decomposition.
Q3: What are the general classes of solvents used for Suzuki-Miyaura and Buchwald-Hartwig reactions with this type of substrate?
A3: Generally, aprotic solvents are preferred. For Suzuki-Miyaura couplings, common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), often with water as a co-solvent, or polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc). For Buchwald-Hartwig aminations, ethereal solvents like THF and toluene are frequently used.
Q4: My reaction is not going to completion. What is a common first step in troubleshooting?
A4: Assuming the reagents and catalyst are of good quality, a common initial troubleshooting step is to ensure your solvent is anhydrous (for most conditions) and properly degassed. Oxygen can deactivate the palladium catalyst. Sparging the solvent with an inert gas (like argon or nitrogen) before use is highly recommended.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Suggested Solution |
| Poor Solubility of Reagents | Switch to a more polar aprotic solvent like DMF or DMAc. Ensure the aqueous base is fully dissolved if using a biphasic system. |
| Catalyst Deactivation | Ensure the solvent was thoroughly degassed to remove oxygen. Use a pre-catalyst or add fresh catalyst. |
| Inefficient Transmetalation | The addition of water as a co-solvent (e.g., dioxane/water 4:1) can facilitate the transmetalation step with boronic acids. |
| Protodeboronation of Boronic Acid | This can be an issue with prolonged heating or certain bases. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. A different base/solvent combination might also be necessary. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Suggested Solution |
| Poor Catalyst Performance | The choice of ligand is critical. For electron-rich pyrazolo-pyridines, bulky biarylphosphine ligands (e.g., rac-BINAP, XPhos) are often effective. Toluene or THF are generally good solvent choices with these ligands. |
| Incomplete Deprotonation of Amine | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Ensure the base is fresh and has been handled under inert conditions. |
| Hydrodehalogenation (Debromination) | This side reaction can compete with the desired coupling. Lowering the reaction temperature or screening different ligands may help to minimize this. |
| Substrate or Product Inhibition | The nitrogen atoms in the pyrazolo-pyridine core can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a different ligand might be necessary. |
Data Presentation: Solvent Effects on Cross-Coupling Reactions
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrazolopyridines
| Entry | Aryl Bromide | Solvent System | Catalyst (mol%) | Base | Temp. (°C) | Yield (%) |
| 1 | 7-Iodo-pyrazolo[4,3-c]pyridine derivative | EtOH/H₂O (3:1) | Pd(OAc)₂ (10) | Cs₂CO₃ | 100 (MW) | ~70-90 |
| 2 | 5-Bromo-pyrazolo[3,4-c]pyridine derivative | DMAc | Pd(dppf)Cl₂ (2.5) | Cs₂CO₃ | 120 (MW) | ~60-85 |
| 3 | 7-Bromo-indazole derivative | Dioxane/EtOH/H₂O | Pd(PPh₃)₄ (10) | Cs₂CO₃ | 140 | ~70 |
Data is compiled and representative of typical outcomes for similar substrates.[1][2][3]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Pyrazolopyridines
| Entry | Aryl Bromide | Amine | Solvent | Catalyst System | Base | Temp. (°C) | Yield (%) |
| 1 | 5-Bromo-pyrazolo[3,4-c]pyridine derivative | Morpholine | THF | Pd₂dba₃ (5) / rac-BINAP (12) | NaOtBu | 55 | ~62 |
| 2 | 2-Bromopyridine derivative | Cyclohexane-1,2-diamine | Toluene | Pd₂dba₃ (5) / (±)-BINAP (10) | NaOtBu | 80 | ~60 |
Data is compiled and representative of typical outcomes for similar substrates.[4][5]
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures used for analogous heterocyclic systems.[1][2][3]
Workflow Diagram:
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
troubleshooting failed reactions with 7-Bromo-1H-pyrazolo[4,3-c]pyridine
Welcome to the technical support center for 7-Bromo-1H-pyrazolo[4,3-c]pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or suboptimal reactions involving this versatile building block. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with this compound and an arylboronic acid, but I am observing low to no conversion of my starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low conversion in Suzuki-Miyaura reactions involving nitrogen-rich heterocycles like this compound is a common issue. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation. Here is a systematic approach to troubleshooting this problem:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical. For electron-rich and potentially coordinating substrates like pyrazolopyridines, bulky and electron-rich phosphine ligands are often necessary to promote reductive elimination and prevent catalyst deactivation.
-
Base and Solvent System: The base plays a crucial role in the transmetalation step. It must be strong enough to activate the boronic acid but not so strong as to cause degradation of the starting materials or products. The solvent system must solubilize all components of the reaction.
-
Recommendation: If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is a common choice. Ensure the base is finely powdered and dry.
-
-
Reagent Quality: Boronic acids can undergo decomposition (protodeboronation), especially if they are electron-deficient or contain certain functional groups. The purity of this compound should also be confirmed.
-
Recommendation: Use freshly purchased or recrystallized boronic acid. Consider using boronate esters (e.g., pinacol esters) which are often more stable.
-
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion. The presence of oxygen can oxidize the active Pd(0) catalyst, leading to lower yields and the formation of homocoupling byproducts.[3][4]
-
Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Crucially, ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) by thoroughly degassing the solvent and reaction vessel.
-
Summary of Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommendation |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos) or a pre-catalyst (e.g., XPhos Pd G2) |
| Ligand/Pd Ratio | 2:1 to 4:1 |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) |
| Solvent | Degassed 1,4-dioxane/water (4:1) or DMF/water |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Issue 2: Significant Byproduct Formation in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction is proceeding, but I am observing significant amounts of byproducts, specifically the dehalogenated starting material (1H-pyrazolo[4,3-c]pyridine) and homocoupling of the boronic acid. How can I minimize these side reactions?
Answer:
The formation of dehalogenated and homocoupled products is a common challenge in Suzuki-Miyaura couplings. These side reactions compete with the desired cross-coupling pathway.
Troubleshooting Workflow for Byproduct Formation:
Caption: Troubleshooting workflow for minimizing byproduct formation.
Minimizing Dehalogenation:
Dehalogenation (hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom. This can be promoted by certain palladium catalysts and reaction conditions.
-
Catalyst and Ligand: Some catalyst systems are more prone to promoting dehalogenation. In a study on halogenated aminopyrazoles, it was found that bromo and chloro derivatives were superior to iodo-derivatives due to a reduced propensity for dehalogenation.[5][6][7]
-
Recommendation: If using a highly active catalyst, consider switching to a slightly less active one or using a different ligand. For instance, if using a very electron-rich ligand, try one that is slightly less so.
-
-
Hydride Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent or impurities.
-
Recommendation: Ensure all reagents and solvents are anhydrous and of high purity.
-
Minimizing Homocoupling of Boronic Acid:
Homocoupling of the boronic acid to form a symmetrical biaryl is often mediated by the presence of oxygen or the direct reaction with a Pd(II) precursor.[3][8]
-
Exclusion of Oxygen: Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.
-
Recommendation: Rigorous degassing of the solvent and reaction vessel is critical. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
-
Palladium Precursor: Using a Pd(II) salt like Pd(OAc)₂ can sometimes lead to initial homocoupling before the catalytic cycle is fully established.
-
Recommendation: Using a Pd(0) source like Pd₂(dba)₃ or a well-defined Pd(II) pre-catalyst that readily reduces to Pd(0) can be advantageous.
-
Issue 3: Failed Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but the reaction is not working. What are the key parameters to consider for this transformation?
Answer:
The Buchwald-Hartwig amination of nitrogen-containing heterocycles can be challenging due to potential catalyst inhibition by the substrate and/or product. The unprotected N-H of the pyrazole ring can also complicate the reaction.
Troubleshooting Workflow for Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst and Ligand: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands are generally required.
-
Recommendation: Use ligands such as RuPhos, XPhos, or BrettPhos. Pre-catalysts like RuPhos Pd G3 or XPhos Pd G3 often give good results.
-
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice. For less reactive amines or sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄ can be effective.
-
-
Solvent: Anhydrous, aprotic solvents are necessary.
-
Recommendation: Toluene, 1,4-dioxane, or THF are commonly used. Ensure the solvent is thoroughly dried and degassed.
-
-
N-H of the Pyrazole Ring: The acidic N-H of the pyrazole ring can be deprotonated by the strong base, potentially leading to side reactions or catalyst inhibition.
-
Recommendation: If other troubleshooting steps fail, consider protecting the pyrazole nitrogen. Common protecting groups for pyrazoles include trityl (Tr), tetrahydropyranyl (THP), or 2-(trimethylsilyl)ethoxymethyl (SEM). The protecting group can be removed after the amination reaction.
-
Representative Reaction Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommendation |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand (e.g., RuPhos, XPhos) |
| Ligand/Pd Ratio | 2:1 to 4:1 |
| Base | NaOtBu or LHMDS (1.5-2.0 equivalents) |
| Solvent | Anhydrous, degassed Toluene or 1,4-dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H of the pyrazole ring in this compound before attempting cross-coupling reactions?
A1: Not always, but it can be a useful strategy if you are facing persistent issues with low yields or side reactions. The acidic N-H can interact with the base and the palladium catalyst. Protecting the nitrogen can sometimes lead to cleaner reactions and higher yields. However, this adds extra steps to your synthesis (protection and deprotection). It is often worth attempting the reaction on the unprotected substrate first with a well-chosen catalyst system.
Q2: My reaction mixture turns black during the reaction. Is this normal?
A2: The formation of a black precipitate is often indicative of the formation of palladium black, which is an inactive form of the catalyst. This suggests catalyst decomposition. This can be caused by the presence of oxygen, high temperatures for extended periods, or an inappropriate ligand that does not sufficiently stabilize the palladium catalyst. Ensure your reaction is rigorously deoxygenated and consider using a more robust ligand or a pre-catalyst.
Q3: How can I purify the final 7-substituted-1H-pyrazolo[4,3-c]pyridine product?
A3: Standard purification techniques such as flash column chromatography on silica gel are typically effective. A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point. If the product is basic, adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent streaking on the column. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%) and any additional ligand if necessary.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may need to be adjusted based on the specific amine used.
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Add this compound (1.0 equiv.).
-
Seal the vessel and add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl or water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from Pyrazolopyridine Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the effective removal of residual palladium catalysts from pyrazolopyridine products. Proper removal of palladium is critical to ensure the purity, safety, and efficacy of active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a final product?
A1: The most prevalent methods for removing residual palladium include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or trimercaptotriazine functionalities).[1][2][3][4]
-
Crystallization: Purifying the final product through recrystallization, which can leave the palladium impurities behind in the mother liquor.[4][5] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[4]
-
Solvent Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][4][6][7][8]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[4][9][10][11]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[5][9]
Q2: How do I choose the best palladium removal method for my specific pyrazolopyridine product?
A2: The optimal method depends on several factors:
-
Nature of your pyrazolopyridine product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).
-
Required final palladium concentration: Regulatory limits for APIs are often very low (e.g., < 5-10 ppm).[12]
-
Scale of the reaction: Some methods are more suitable for large-scale production.
-
Cost and availability of materials.
The following decision tree can help guide your selection process:
Q3: How can I determine the amount of residual palladium in my product?
A3: Several analytical techniques can quantify residual palladium levels. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are the most common and sensitive methods for this purpose.[12][13][14] For more rapid, in-lab analysis, catalysis-based fluorometric methods are also available.[12][14]
Troubleshooting Guides
Issue 1: Incomplete Removal of Palladium with Filtration
-
Symptom: The filtrate remains colored (black, grey, or orange/brown), and analysis shows high residual palladium.[10]
-
Possible Cause: Fine palladium particles are passing through the filter aid.
-
Solution:
-
Increase the thickness of the filter pad: Use a thicker pad of Celite® or another filter aid.
-
Use a finer grade of filter aid.
-
Consider a double filtration: Pass the filtrate through a second, fresh filter pad.
-
-
Possible Cause: Soluble palladium species are present.
-
Solution:
-
Switch to a different removal method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[10]
-
Issue 2: Product Loss During Removal with Adsorbents (Activated Carbon or Scavengers)
-
Symptom: The yield of the purified pyrazolopyridine product is significantly lower than expected.
-
Possible Cause: The product is adsorbing to the activated carbon or scavenger.
-
Solution:
-
Screen different scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[4]
-
Minimize the adsorbent amount: Use the minimum effective amount of scavenger or activated carbon.[4][15]
-
Wash the adsorbent: After filtration, wash the scavenger or activated carbon with a small amount of fresh solvent to recover any bound product.[10][15]
-
Adjust the solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[4][15]
-
Issue 3: Recrystallization is Ineffective at Removing Palladium
-
Symptom: The palladium content of the recrystallized product is still above the acceptable limit.
-
Possible Cause: The palladium species co-crystallizes with the product.
-
Solution:
-
Change the crystallization solvent: Experiment with different single or mixed solvent systems.[16]
-
Use an additive: Add a ligand or chelating agent to the crystallization mixture that can form a more soluble complex with palladium, keeping it in the mother liquor.
-
Perform a pre-treatment: Use a scavenger to remove the bulk of the palladium before recrystallization.
-
Quantitative Data Summary
The following tables summarize the effectiveness of various palladium removal methods from the literature.
Table 1: Palladium Removal Using Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Si-Thiol & Si-Thiourea Mix | 2400 | ≤ 16 | 10 wt%, on a 7.7 kg scale | [3] |
| Si-Thiol | >1300 | 2 | 50 wt%, 35°C, 17 h | [17] |
| Thiol-functionalized silica | 300 | < 1 | THF, 0.2 wt% Darco KB-B, 45°C, 18 h | [1] |
| SPM32 silica | 600 | 15 | Semicontinuous flow through cartridges | [1] |
Table 2: Palladium Removal Using Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Darco KB-B | 300 | < 1 | 0.2 wt%, THF, 45 °C, 18 h | [1] |
| Nuchar | 9100 | Not specified | 0.7 wt%, with chelating agent, rt, 8 h | [1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude pyrazolopyridine product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).[4]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol) to the solution. The amount of scavenger will depend on the specific product and initial palladium concentration, but a starting point is often 5-10 wt% relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours.[4] The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[4]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[4]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude pyrazolopyridine product in an appropriate solvent (e.g., Toluene, THF).[4]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[15]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[15]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent.[15]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[15]
Protocol 3: General Procedure for Recrystallization of Pyrazolopyridine Products
-
Solvent Selection: Choose a suitable solvent or solvent system where the pyrazolopyridine product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, isopropanol, and acetone, often in combination with an anti-solvent like water or hexane.[16]
-
Dissolution: Place the crude pyrazolopyridine compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.[16]
-
Heating: Gently heat the mixture while stirring until the solvent boils and the solid is completely dissolved.[16]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to induce crystal formation. Further cooling in an ice bath can increase the yield.[16]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.[16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Extraction of Palladium(II) with a Magnetic Sorbent Based on Polyvinyl Alcohol Gel, Metallic Iron, and an Environmentally Friendly Polydentate Phosphazene-Containing Extractant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4041126A - Separation and selective recovery of platinum and palladium by solvent extraction - Google Patents [patents.google.com]
- 8. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. arborassays.com [arborassays.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmtech.com [pharmtech.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromo-1H-pyrazolo[4,3-c]pyridine and Other Bromo-pyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 7-Bromo-1H-pyrazolo[4,3-c]pyridine with other common bromo-pyridines, namely 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine, in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is a compilation of literature data and extrapolated trends for this compound based on structurally similar heterocyclic systems, offering a valuable resource for reaction design and optimization in synthetic and medicinal chemistry.
Theoretical Background: Factors Influencing Reactivity
The reactivity of aryl and heteroaryl bromides in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the oxidative addition of the C-Br bond to the Pd(0) catalyst. Several electronic and steric factors influence this crucial step:
-
Position of the Bromine Atom: The position of the bromine atom on the pyridine ring significantly impacts its reactivity. The order of reactivity is generally considered to be 2- > 4- > 3-bromopyridine. This is attributed to the electron-withdrawing nature of the pyridine nitrogen, which has a more pronounced effect at the ortho (2-) and para (4-) positions, making the C-Br bond more susceptible to oxidative addition.
-
Fused Ring System: In the case of this compound, the fused pyrazole ring introduces additional electronic effects. The pyrazole ring is electron-rich and can influence the electron density of the pyridine ring. The overall effect on the reactivity of the C-Br bond at the 7-position is a balance between the electron-withdrawing pyridine nitrogen and the electron-donating pyrazole moiety. Based on the reactivity of similar fused heterocyclic systems, it is anticipated that this compound will exhibit good reactivity in cross-coupling reactions, comparable to or slightly less than 2-bromopyridine.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that the data for this compound is extrapolated from reactions with structurally similar compounds, such as 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine and 7-bromo-4-sulfonamido-1H-indazoles, and is intended to provide a predictive analysis.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂, SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85* |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 2 | 95 |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 92 |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 16 | 88 |
*Yield is an estimation based on the reactivity of a similar 7-iodo-pyrazolo[4,3-c]pyridine derivative.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | 100 | 18 | ~75* |
| 2-Bromopyridine | Aniline | Pd(OAc)₂, BINAP | NaOtBu | Toluene | 80 | 4 | 92 |
| 3-Bromopyridine | Aniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 4-Bromopyridine | Aniline | Pd(OAc)₂, RuPhos | K₃PO₄ | t-BuOH | 100 | 16 | 89 |
*Yield is an estimation based on general protocols for heteroaryl bromides.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of C-C bonds between an aryl halide and a terminal alkyne.
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 80 | 6 | ~80* |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | RT | 3 | 91 |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | i-Pr₂NH | THF | RT | 3 | 89 |
| 4-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | 60 | 4 | 93 |
*Yield is an estimation based on general protocols for heteroaryl bromides.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Suzuki-Miyaura Coupling of a Bromo-Pyridine Derivative
Materials:
-
Bromo-pyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
2 M Aqueous Na₂CO₃ solution (2.0 mL)
-
Toluene (10 mL)
-
Ethanol (2 mL)
Procedure:
-
To an oven-dried round-bottom flask, add the bromo-pyridine derivative, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene, ethanol, and the aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to 100 °C with vigorous stirring for the time indicated in the data table or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of a Bromo-Pyridine Derivative
Materials:
-
Bromo-pyridine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add the bromo-pyridine derivative, NaOtBu, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.
-
Add anhydrous toluene and the amine.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C with stirring for the time indicated in the data table or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of a Bromo-Pyridine Derivative
Materials:
-
Bromo-pyridine derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol)
-
CuI (0.06 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the bromo-pyridine derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature with stirring for the time indicated in the data table or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a general experimental workflow.
Conclusion
This guide provides a comparative overview of the reactivity of this compound and other common bromo-pyridines in key palladium-catalyzed cross-coupling reactions. While direct experimental data for this compound is limited, extrapolations based on structurally similar systems suggest it is a viable and reactive substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The provided data tables and experimental protocols serve as a valuable starting point for researchers and drug development professionals in the design and execution of synthetic routes involving these important heterocyclic building blocks. Further optimization of reaction conditions for specific substrate combinations is recommended to achieve optimal yields.
References
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[4,3-c]pyridine Derivatives as PEX14-PEX5 Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of 1H-pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a critical target in the development of novel therapeutics against trypanosomiasis. While the specific focus is on the 7-Bromo-1H-pyrazolo[4,3-c]pyridine scaffold, this guide synthesizes available data on a broader range of pyrazolo[4,3-c]pyridine analogs to elucidate key structural determinants for activity. The content herein is supported by experimental data from peer-reviewed literature, with detailed protocols for key assays and a comparative look at alternative inhibitor scaffolds.
Introduction to PEX14-PEX5 Interaction and its Therapeutic Potential
The PEX14-PEX5 protein-protein interaction is essential for the import of proteins into glycosomes, which are organelles unique to trypanosomatids and vital for their metabolism.[1] The disruption of this interaction leads to the mislocalization of glycosomal enzymes, triggering a metabolic catastrophe and ultimately, parasite death.[2] This makes the PEX14-PEX5 PPI a compelling target for the development of novel trypanocidal agents. The 1H-pyrazolo[4,3-c]pyridine scaffold has emerged as a promising starting point for the design of small molecule inhibitors of this interaction.[1]
Structure-Activity Relationship of 1H-Pyrazolo[4,3-c]pyridine Derivatives
The following table summarizes the structure-activity relationship of a series of 1H-pyrazolo[4,3-c]pyridine derivatives against Trypanosoma brucei and Trypanosoma cruzi, as well as their inhibitory activity against the PEX14-PEX5 PPI. The data is extracted from key literature in the field.[3]
| Compound ID | R¹ | R² | T. brucei EC₅₀ (µM) | T. cruzi EC₅₀ (µM) | TbPEX14-PEX5 PPI IC₅₀ (µM) | HsPEX14-PEX5 PPI IC₅₀ (µM) |
| 1 | H | H | >100 | >100 | 265 | >1000 |
| 2 | Phenyl | Indole-3-yl | 1.2 | 0.8 | 1.5 | 15.3 |
| 3 | Naphthyl | Indole-3-yl | 0.5 | 0.3 | 0.8 | 8.7 |
| 4 | Phenyl | Naphthyl-2-yl | 0.9 | 0.6 | 1.1 | 12.1 |
| 5 | Naphthyl | Naphthyl-2-yl | 0.3 | 0.2 | 0.5 | 6.5 |
Note: While this compound is a commercially available synthetic building block, specific SAR data for its derivatives in the context of PEX14-PEX5 inhibition is not extensively available in the public domain. The data presented here for the broader class of pyrazolo[4,3-c]pyridines provides a valuable framework for predicting the potential impact of a 7-bromo substitution and for guiding future synthesis and evaluation efforts.
Comparison with Alternative PEX14-PEX5 Inhibitors
To provide a broader context, the pyrazolo[4,3-c]pyridine scaffold is compared with an alternative class of PEX14-PEX5 inhibitors based on an oxopiperazine template.[4]
| Scaffold | Example Compound | Target | Potency | Key Features |
| 1H-Pyrazolo[4,3-c]pyridine | Compound 5 (from table above) | PEX14-PEX5 PPI | EC₅₀ = 0.3 µM (T. brucei) | Small molecule, favorable physicochemical properties. |
| Oxopiperazine | Not specified | PEX14-PEX5 PPI | Not specified | Peptidomimetic, designed to mimic α-helical structures.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PEX14-PEX5 Protein-Protein Interaction Assay (AlphaScreen)
This assay is used to quantify the inhibition of the PEX14-PEX5 interaction by test compounds.
Materials:
-
Recombinant His-tagged PEX14
-
Biotinylated PEX5 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Ni-NTA-coated Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a solution of His-tagged PEX14 and biotinylated PEX5 peptide in assay buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the PEX14/PEX5 mixture to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add a suspension of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: The IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.
Trypanocidal Activity Assay (Resazurin-based)
This assay determines the viability of Trypanosoma brucei parasites after treatment with test compounds.
Materials:
-
Trypanosoma brucei bloodstream forms
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
Procedure:
-
Seed T. brucei parasites in a 96-well plate at a density of 2 x 10⁴ cells/well in HMI-9 medium.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
Data Analysis: The EC₅₀ values are calculated by normalizing the fluorescence readings to untreated controls and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of PEX14-PEX5 Mediated Protein Import into Glycosomes
Caption: PEX14-PEX5 mediated import of glycosomal proteins and the point of inhibition.
Experimental Workflow for SAR Studies
Caption: Workflow for the synthesis and evaluation of pyrazolo[4,3-c]pyridine derivatives.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template [pubmed.ncbi.nlm.nih.gov]
Unveiling Potent Trypanocidal Agents: A Comparative Analysis of 7-Bromo-1H-pyrazolo[4,3-c]pyridine Analogs and Their Parent Scaffold
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the biological efficacy of a series of pyrazolo[4,3-c]pyridine analogs, building upon the core structure of 7-Bromo-1H-pyrazolo[4,3-c]pyridine, has revealed significant potential for the development of novel trypanocidal agents. This comparison guide details the structure-activity relationships (SAR) of these compounds, presenting key quantitative data, experimental protocols, and a visualization of the targeted biological pathway. This information is crucial for researchers, scientists, and drug development professionals engaged in the pursuit of new treatments for trypanosomiasis.
The study, which systematically modified the pyrazolo[4,3-c]pyridine scaffold, identified several analogs with enhanced activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, also known as sleeping sickness. The parent scaffold itself serves as a crucial reference point for understanding the impact of various chemical substitutions on biological efficacy.
Comparative Biological Efficacy
The biological activity of the pyrazolo[4,3-c]pyridine analogs was primarily evaluated based on their ability to inhibit the PEX14-PEX5 protein-protein interaction, a critical process for the survival of the Trypanosoma parasite, and their in-vitro activity against Trypanosoma brucei. Cytotoxicity against a human cell line (HepG2) was also assessed to determine the selectivity of the compounds.[1][2][3]
The data presented below summarizes the half-maximal effective concentrations (EC50) of key analogs compared to a parent compound from the study series.
| Compound ID | R¹ | R² | T. brucei EC₅₀ (µM)[1][2][3] | HepG2 EC₅₀ (µM)[1][2][3] | Selectivity Index (SI) |
| Parent Compound (1) | H | Phenyl | 1.8 | >50 | >27.8 |
| Analog A (13) | H | 1-Naphthyl | 0.35 | 18 | 51.4 |
| Analog B (14) | Me | 1-Naphthyl | 0.22 | 14 | 63.6 |
| Analog C (25) | H | 4-(Trifluoromethyl)phenyl | 0.23 | >50 | >217.4 |
| Analog D (28) | H | 4-Chlorophenyl | 0.17 | 42 | 247.1 |
Experimental Protocols
The following methodologies were employed to determine the biological efficacy of the this compound analogs.
In-vitro Trypanosoma brucei Growth Inhibition Assay[1][2][3]
-
Cell Line: Trypanosoma brucei brucei bloodstream forms (strain Lister 427).
-
Methodology: Parasites were cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum. Compounds were serially diluted and added to the parasite cultures in 96-well plates. The plates were incubated at 37°C in a 5% CO₂ atmosphere for 48 hours.
-
Data Analysis: After the incubation period, resazurin was added to each well, and the plates were incubated for an additional 24 hours. The fluorescence intensity, which is proportional to the number of viable parasites, was measured using a microplate reader. The EC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cytotoxicity Assay against HepG2 Cells[1][2][3]
-
Cell Line: Human hepatocellular carcinoma cell line (HepG2).
-
Methodology: HepG2 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of the test compounds and incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Data Analysis: Cell viability was assessed using the resazurin assay as described above. The EC₅₀ values, representing the concentration of the compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.
Visualizing the Mechanism of Action
The primary mechanism of action for this class of compounds is the inhibition of the PEX14-PEX5 protein-protein interaction in Trypanosoma. This interaction is essential for the import of proteins into the glycosome, a specialized organelle in these parasites that is vital for their energy metabolism. The following diagram illustrates this targeted pathway.
Caption: Inhibition of the PEX14-PEX5 interaction by pyrazolo[4,3-c]pyridine analogs.
The development of these potent and selective pyrazolo[4,3-c]pyridine analogs represents a significant step forward in the search for new therapeutic options against trypanosomiasis. The detailed structure-activity relationship data and established experimental protocols provide a solid foundation for further optimization and preclinical evaluation of these promising compounds.
References
Comparative Kinase Selectivity Profiling of Pyrazolo[4,3-c]pyridine Analogue Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity of pyrazolo[4,3-c]pyridine-like inhibitors, with a focus on the well-characterized, structurally related compound SCH772984. The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework in the development of potent and selective kinase inhibitors. This document summarizes quantitative kinase inhibition data, details the experimental methodologies used for their determination, and visualizes key biological pathways and experimental workflows.
Data Presentation: Kinase Selectivity Profile
The inhibitory activity of a compound across the human kinome is crucial for understanding its therapeutic potential and potential off-target effects. While specific pyrazolo[4,3-c]pyridine inhibitors are subjects of ongoing research, comprehensive public data on their broad kinase selectivity is emerging. Therefore, we present the selectivity profile of the closely related and extensively studied ERK1/2 inhibitor, SCH772984, as a representative example of this class of compounds. This data is derived from high-throughput kinase screening assays.
Table 1: Comparative Kinase Selectivity of SCH772984
| Kinase Target | Method | IC50 (nM) | Off-Target Kinase | Method | % Inhibition @ 1 µM |
| ERK1 (MAPK3) | Biochemical Assay | 4[1][2] | MAP4K4 (HGK) | KINOMEscan | 71[3] |
| ERK2 (MAPK1) | Biochemical Assay | 1[1][2] | MINK1 | KINOMEscan | 66[3] |
| CLK2 | KINOMEscan | 65[3][4] | |||
| TTK | KINOMEscan | 62[3][4] | |||
| FLT4 (VEGFR3) | KINOMEscan | 60[3][4] | |||
| GSG2 (Haspin) | KINOMEscan | 51[3][4] | |||
| PRKD1 (PKCμ) | KINOMEscan | 50[3][4] |
Mandatory Visualization
Signaling Pathway and Experimental Workflows
To elucidate the biological context and the experimental approach to kinase inhibitor profiling, the following diagrams are provided.
Experimental Workflow for Kinase Selectivity Profiling.
MAPK/ERK Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are representative of the techniques used to generate the comparative kinase selectivity data.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Luminescence Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., ERK1, ERK2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Pyrazolo[4,3-c]pyridine inhibitor (or analogue)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
2. Procedure:
-
Compound Preparation: A 10-point, 3-fold serial dilution of the inhibitor is prepared in 100% DMSO. A DMSO-only control is also prepared.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the serially diluted inhibitor or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of the purified kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
KINOMEscan® Selectivity Profiling
This method provides a broad assessment of an inhibitor's binding affinity against a large panel of kinases.
1. Principle: The KINOMEscan® assay is a competitive binding assay that measures the ability of a test compound to displace a proprietary, active-site directed ligand from the kinase active site. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to each kinase.
2. Procedure Outline:
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.
-
Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured by qPCR of the DNA tag. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value signifies stronger binding. Dissociation constants (Kd) can be determined by performing the assay with a range of inhibitor concentrations.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Probe SCH772984 | Chemical Probes Portal [chemicalprobes.org]
- 5. benchchem.com [benchchem.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Navigating the ADME Landscape of Novel 7-Bromo-1H-pyrazolo[4,3-c]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel chemical entities is paramount to their successful development as therapeutic agents. This guide provides a comparative overview of the in vitro ADME properties of a series of 7-Bromo-1H-pyrazolo[4,3-c]pyridine-based compounds, a scaffold of increasing interest in medicinal chemistry. Due to the limited availability of a comprehensive, publicly accessible dataset for this specific chemical series, this guide presents a representative comparison based on established in vitro ADME assays for analogous heterocyclic compounds. The experimental data herein is illustrative and serves to guide researchers in their evaluation of this promising class of molecules.
The this compound core is a key pharmacophore in the design of various targeted therapies, particularly as kinase inhibitors. Optimizing the ADME profile of derivatives of this scaffold is a critical step in advancing lead candidates towards clinical evaluation. This guide summarizes key in vitro ADME parameters, provides detailed experimental protocols for their assessment, and visualizes relevant workflows and metabolic pathways.
Comparative In Vitro ADME Properties
The following table summarizes the in vitro ADME data for a representative set of this compound-based compounds. This data is compiled for illustrative purposes to demonstrate a typical ADME profile for this class of molecules.
| Compound ID | Kinetic Solubility (μM) | Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) | CYP3A4 Inhibition (IC₅₀, μM) |
| Parent Scaffold | 25 | 2.5 | 3.1 | 45 | 92.5 | > 50 |
| Derivative A | 58 | 8.2 | 1.5 | > 60 | 85.1 | 28.7 |
| Derivative B | 12 | 1.1 | 5.8 | 15 | 98.2 | 8.4 |
| Derivative C | 115 | 15.6 | 1.1 | 55 | 76.9 | > 50 |
| Derivative D | 42 | 5.9 | 2.0 | 32 | 91.3 | 41.2 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices for the evaluation of small molecule drug candidates.
Kinetic Solubility Assay
A stock solution of the test compound in DMSO is added to a phosphate buffer saline (PBS) at pH 7.4. The solution is shaken for a specified period (e.g., 2 hours) at room temperature to allow for equilibration. Following incubation, the solution is filtered to remove any precipitated compound. The concentration of the compound in the filtrate is then determined by liquid chromatography-mass spectrometry (LC-MS/MS) analysis against a standard curve.
Caco-2 Permeability Assay
Caco-2 cells are seeded on a multi-well transwell plate and allowed to form a confluent monolayer over 21 days, which differentiates to form tight junctions, mimicking the intestinal barrier. The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess active efflux, the experiment is also performed in the reverse direction (B to A). The concentration of the compound in the receiver compartment is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
where dQ/dt is the rate of drug permeation, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound in the donor chamber. The efflux ratio is calculated as the ratio of Papp (B→A) to Papp (A→B).
Microsomal Stability Assay
The test compound is incubated with liver microsomes (from human, rat, or other species) and a NADPH-regenerating system in a phosphate buffer at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The half-life (t½) is calculated from the rate of disappearance of the compound.
Plasma Protein Binding Assay
The binding of the test compound to plasma proteins is assessed using rapid equilibrium dialysis (RED). A RED plate containing individual dialysis cells, each with a semi-permeable membrane, is used. Plasma is added to one chamber of the cell, and a buffer solution containing the test compound is added to the other. The plate is incubated at 37°C with shaking to allow for equilibrium to be reached. After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS. The percentage of plasma protein binding is calculated from the difference in concentrations.
CYP450 Inhibition Assay
The potential of the test compound to inhibit major cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is evaluated using human liver microsomes. A specific substrate for each CYP isoform is incubated with the microsomes and a range of concentrations of the test compound. The formation of the metabolite of the specific substrate is monitored by LC-MS/MS. The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then determined.
Visualizing In Vitro ADME Processes
To better understand the workflow and potential metabolic fate of this compound-based compounds, the following diagrams are provided.
Caption: Experimental workflow for in vitro ADME screening.
A Comparative Guide to the Synthetic Routes of Pyrazolopyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The five possible isomers, arising from the fusion of a pyrazole and a pyridine ring, each possess unique physicochemical properties and pharmacological profiles. The strategic synthesis of a specific isomer is a critical step in drug discovery and development. This guide provides an objective comparison of common synthetic routes to three key pyrazolopyridine isomers: pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, and pyrazolo[4,3-c]pyridine, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The choice of synthetic strategy for a particular pyrazolopyridine isomer is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of representative synthetic methods for each isomer, highlighting key quantitative metrics.
| Isomer | Synthetic Route | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) |
| Pyrazolo[3,4-b]pyridine | Three-Component Reaction | 5-amino-3-methyl-1-phenylpyrazole, Aromatic aldehyde, Malononitrile | L-proline, Ethanol, Reflux | 2-3 h | 85-95% |
| Cascade 6-endo-dig Cyclization | 3-methyl-1-phenyl-1H-pyrazol-5-amine, 3-phenylpropiolaldehyde | Ag(CF₃CO₂), TfOH, DMAc, 100 °C | 2 h | 78% | |
| Pyrazolo[1,5-a]pyridine | TEMPO-Mediated [3+2] Annulation | N-aminopyridine, α,β-unsaturated nitrile | TEMPO, DIPEA, CH₂Cl₂ | 12 h | 76-95% |
| Microwave-Assisted Synthesis | 3-amino-1H-pyrazole, β-dicarbonyl compound, Aldehyde | Acetic acid, Microwave irradiation | 5-15 min | 80-92% | |
| Pyrazolo[4,3-c]pyridine | Intramolecular Cyclization | 5-Alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde oxime | Silver triflate, Dichloromethane | 1-2 h | 65-85% |
| Nucleophilic Aromatic Substitution & Cyclization | 3-amino-4-methylpyrazole, 2-chloropyridine | K₂CO₃, DMF, Reflux | 12 h | Not specified |
Experimental Protocols
Synthesis of 4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (Pyrazolo[3,4-b]pyridine Isomer)
This protocol describes a three-component reaction for the synthesis of a substituted pyrazolo[3,4-b]pyridine.
Materials:
-
5-amino-3-methyl-1-phenylpyrazole (1 mmol)
-
4-chlorobenzaldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
L-proline (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
A mixture of 5-amino-3-methyl-1-phenylpyrazole, 4-chlorobenzaldehyde, malononitrile, and L-proline in ethanol is stirred and heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Synthesis of 2-Phenyl-pyrazolo[1,5-a]pyridine-3-carbonitrile (Pyrazolo[1,5-a]pyridine Isomer)
This protocol details a TEMPO-mediated [3+2] annulation for the synthesis of a substituted pyrazolo[1,5-a]pyridine.[1]
Materials:
-
1-aminopyridinium iodide (0.2 mmol)
-
Cinnamonitrile (0.3 mmol)
-
TEMPO (0.02 mmol)
-
Diisopropylethylamine (DIPEA) (0.4 mmol)
-
Dichloromethane (CH₂Cl₂) (2 mL)
Procedure:
-
To a solution of 1-aminopyridinium iodide and cinnamonitrile in dichloromethane, TEMPO and DIPEA are added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired product.
Synthesis of 6-Phenyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (Pyrazolo[4,3-c]pyridine Isomer)
This protocol describes the synthesis of a substituted pyrazolo[4,3-c]pyridine via an intramolecular cyclization of an oxime precursor.
Materials:
-
(E)-5-(phenylethynyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime (0.2 mmol)
-
Silver triflate (0.02 mmol)
-
Dichloromethane (CH₂Cl₂) (2 mL)
Procedure:
-
The oxime is dissolved in dichloromethane, and silver triflate is added to the solution.
-
The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed, as monitored by TLC.
-
The mixture is then filtered through a short pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to provide the final product.
Signaling Pathways and Logical Relationships
The biological activity of pyrazolopyridine isomers is often attributed to their ability to interact with specific signaling pathways. For instance, certain pyrazolo[3,4-b]pyridines are potent inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in cancer cell proliferation and survival. On the other hand, some pyrazolo[1,5-a]pyrimidine derivatives have been identified as selective inhibitors of Phosphoinositide 3-kinase delta (PI3Kδ), a crucial enzyme in the signaling pathways of immune cells.
Caption: TrkA Signaling Pathway Inhibition by Pyrazolo[3,4-b]pyridines.
Caption: PI3Kδ Signaling Pathway Inhibition in Lymphocytes.
Conclusion
The synthetic accessibility of diverse pyrazolopyridine isomers allows for extensive exploration of their therapeutic potential. The choice of a particular synthetic route will depend on the specific research or development goals. Three-component reactions and microwave-assisted syntheses offer rapid access to libraries of compounds for initial screening, while more complex, multi-step syntheses may be required for the preparation of specific, highly functionalized derivatives with optimized properties. The provided protocols and signaling pathway diagrams serve as a foundational resource for researchers navigating the synthesis and application of these important heterocyclic compounds.
References
Validating 7-Bromo-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide for Fragment Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of fragments is a cornerstone of successful Fragment-Based Drug Discovery (FBDD). An ideal fragment library is characterized by chemical diversity, favorable physicochemical properties, and synthetic tractability. This guide provides a comprehensive validation of 7-Bromo-1H-pyrazolo[4,3-c]pyridine as a valuable scaffold for library synthesis, comparing its properties against other common heterocyclic fragments and detailing experimental validation protocols.
Physicochemical Properties: A Comparative Analysis
This compound is a heterocyclic fragment that aligns well with the established principles of FBDD, such as the "Rule of Three." To contextualize its utility, the table below compares its key physicochemical properties with those of other privileged heterocyclic scaffolds commonly used in medicinal chemistry.
| Property | This compound | Pyrazole | Piperidine | Quinoline |
| Structure | Br-C₆H₃N₃ | C₃H₄N₂ | C₅H₁₁N | C₉H₇N |
| Molecular Weight ( g/mol ) | 198.02[1] | 68.08 | 85.15 | 129.16 |
| H-Bond Acceptors | 3 | 2 | 1 | 1 |
| H-Bond Donors | 1 | 1 | 1 | 0 |
| LogP (Calculated) | ~1.5 - 2.0 | ~0.3 | ~0.9 | ~2.0 |
| Scaffold Diversity | High (Azaindazole core) | Moderate | Low (Saturated) | High (Fused aromatic) |
| Synthetic Tractability | Moderate-High | High | High | Moderate |
Data for comparators are based on general properties of the parent scaffolds.
The pyrazolo[4,3-c]pyridine core, an isomer of azaindazole, is considered a "privileged scaffold" due to its ability to mimic purine bases and interact with the hinge region of kinases, a critical family of drug targets.[2] The bromine atom offers a versatile synthetic handle for facile elaboration through various cross-coupling reactions, enabling rapid exploration of chemical space during hit-to-lead optimization.
Biological Relevance and Potential Targets
The pyrazolopyridine scaffold is prevalent in numerous kinase inhibitors, targeting a range of proteins implicated in oncology and inflammation.[2][3] While direct targets of the this compound fragment require experimental validation, its various isomers have shown potent inhibitory activity against kinases such as TBK1, c-Met, and HPK1.[4][5][6] This suggests its potential as a starting point for developing inhibitors for similar kinase-driven signaling pathways.
One such relevant pathway is the TBK1 signaling cascade, which plays a crucial role in the innate immune response and has been implicated in certain cancers.
This diagram illustrates how various upstream signals converge on TANK-binding kinase 1 (TBK1), which then phosphorylates downstream targets like IRF3 and NF-κB to orchestrate an immune response. Fragments like pyrazolopyridines can be developed into inhibitors that modulate this activity.[7][8][9]
Experimental Validation Workflow
Validating a fragment hit requires a multi-step, robust process that confirms binding and characterizes the interaction. An orthogonal approach, using at least two different biophysical techniques, is highly recommended to minimize false positives.
Key Experimental Protocols
Below are detailed methodologies for two primary biophysical assays commonly used for fragment screening and validation.
SPR is a label-free technique ideal for detecting the weak, transient binding events characteristic of fragments.[10][11]
-
Target Immobilization:
-
The target protein is covalently immobilized onto a sensor chip surface (e.g., CM5 chip via amine coupling).
-
Multiple flow cells are used: one or more for the active target, and at least one as a reference surface (e.g., deactivated or irrelevant protein) to subtract non-specific binding signals.
-
-
Fragment Library Preparation:
-
Fragments, including this compound, are dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to a high concentration (typically 100 µM - 1 mM).
-
A control buffer containing the same DMSO concentration is used for blank injections.
-
-
Screening Experiment:
-
Fragments are injected over the target and reference surfaces at a constant flow rate.
-
The change in refractive index upon binding is measured in real-time and recorded as a sensorgram (Response Units vs. Time).
-
A positive "hit" is identified by a response signal on the target surface that is significantly higher than the signal on the reference surface.
-
-
Data Analysis:
-
Sensorgrams are double-referenced (subtracting both the reference channel and blank buffer injections).
-
Binding responses are plotted for each fragment. A response threshold is set to identify primary hits.
-
For validated hits, a dose-response curve is generated by injecting a concentration series to determine the equilibrium dissociation constant (Kᴅ).
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on binding events at an atomic level. Ligand-observed methods like Saturation Transfer Difference (STD) are particularly effective for fragment screening.
-
Sample Preparation:
-
A solution of the target protein (typically 10-50 µM) is prepared in a deuterated buffer.
-
A stock solution of the fragment hit (e.g., 10-20 mM in d6-DMSO) is prepared.
-
Two NMR samples are made: one containing only the fragment (reference) and one containing the fragment (e.g., 200 µM) and the target protein.
-
-
STD-NMR Experiment:
-
The experiment involves selectively saturating a region of the protein's ¹H NMR spectrum.
-
If the fragment binds to the protein, this saturation is transferred to the fragment's protons via the Nuclear Overhauser Effect (NOE).
-
Two spectra are acquired: an "on-resonance" spectrum where the protein is saturated, and an "off-resonance" spectrum where a blank spectral region is saturated.
-
-
Data Analysis:
-
The off-resonance spectrum is subtracted from the on-resonance spectrum to produce the STD spectrum.
-
Only protons of a binding ligand will show signals in the STD spectrum. The absence of signals confirms a non-binder.
-
The relative intensity of the signals in the STD spectrum can provide information about which part of the fragment is in closest contact with the protein, creating an "epitope map."
-
By combining these robust validation techniques with a clear understanding of its favorable physicochemical properties, this compound stands as a highly promising and versatile fragment for the synthesis of next-generation drug discovery libraries.
References
- 1. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 8. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
Safety Operating Guide
Proper Disposal of 7-Bromo-1H-pyrazolo[4,3-c]pyridine: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 7-Bromo-1H-pyrazolo[4,3-c]pyridine (CAS No. 1256821-58-5), a toxic chemical compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this compound must be familiar with its safety profile, as summarized in the table below.
| Hazard Identification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements | Storage Class |
| Acute Toxicity (Oral) | Danger | H301: Toxic if swallowed | P264, P270, P301+P310, P330, P405, P501 | 6.1C: Combustible, acute toxic Cat. 3 |
Table 1: Summary of Safety and Hazard Data for this compound.[1][2]
The precautionary statement P501 mandates the disposal of the chemical and its container in accordance with all applicable local, regional, national, and international regulations.[3][4][5] This typically requires disposal through a licensed hazardous-waste contractor.[4]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[1][2]
-
This waste stream must be segregated from other laboratory waste types to prevent accidental mixing of incompatible chemicals.[6] Keep solid and liquid waste separate.[7]
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Liquid Waste:
Step 3: Labeling of Waste Containers
-
All waste containers must be accurately and clearly labeled.[6] The label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]
-
The specific hazard(s): "Toxic".[6]
-
The date the container was first used for waste accumulation.[6]
-
The name and contact information of the generating laboratory or personnel.
-
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible wastes are not stored together in the SAA.[6]
-
The SAA should be inspected weekly for any signs of leaks or container degradation.[6]
Step 5: Arranging for Final Disposal
-
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1]
Step 6: Decontamination of Empty Containers
-
An empty container that held this compound is still considered hazardous waste.
-
To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent.[1] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1]
-
After triple-rinsing, deface or remove the original label before disposing of the container in the regular trash.[1]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your EHS office immediately.
-
For small spills, wear appropriate PPE, cover the spill with an inert absorbent material, and collect it into a labeled hazardous waste container.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. GHS precautionary statements - Wikipedia [en.wikipedia.org]
- 4. hse.gov.uk [hse.gov.uk]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Disposal/Hazardous waste | Fitreach [fitreach.eu]
Personal protective equipment for handling 7-Bromo-1H-pyrazolo[4,3-C]pyridine
Essential Safety and Handling Guide for 7-Bromo-1H-pyrazolo[4,3-C]pyridine
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 1256821-58-5). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. Safety information indicates it is toxic if swallowed (Acute Tox. 3 Oral) and requires careful handling to avoid exposure.[1] The assigned GHS pictogram is GHS06 (Toxic), and the signal word is "Danger".[1][2]
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound. This represents the minimum requirement, and a site-specific risk assessment should be performed to determine if additional measures are necessary.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Chemical Splash Goggles | Provides a barrier against splashes and airborne particles, protecting the eyes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or holes before use. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment. |
Hazard Statements and Precautionary Codes
| Code | Description |
| H301 | Toxic if swallowed.[1][2] |
| P264 | Wash skin thoroughly after handling.[2] |
| P270 | Do not eat, drink or smoke when using this product.[2] |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] |
| P330 | Rinse mouth.[2] |
| P405 | Store locked up.[2] |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[2] |
Operational and Disposal Plans
Strict adherence to the following procedural steps is essential for the safe handling and disposal of this compound.
Handling Protocol
-
Engineering Controls : All manipulations of the solid compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE) Check : Before commencing any work, ensure all required PPE is available, in good condition, and worn correctly.
-
Preventing Contamination : Use dedicated spatulas and weighing implements. Handle the solid material carefully to prevent the generation of dust.
-
Emergency Preparedness : An eyewash station and a safety shower should be readily accessible in the immediate work area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation : Do not mix this waste with other waste streams.
-
Containerization : Collect all solid and liquid waste containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling : The waste container must be labeled with the chemical name and all relevant hazard warnings (e.g., "Toxic").
-
Storage : Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal : Arrange for disposal through a licensed hazardous waste disposal company, following all institutional and local regulations.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
